molecular formula C9H12N2O2 B8610393 Methyl 3-amino-5-(aminomethyl)benzoate

Methyl 3-amino-5-(aminomethyl)benzoate

Cat. No.: B8610393
M. Wt: 180.20 g/mol
InChI Key: QFQRXZGRUWNIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-5-(aminomethyl)benzoate (CAS 167215-65-8) is a high-purity chemical compound supplied for laboratory research use. This synthetic organic building block has a molecular formula of C9H12N2O2 and a molecular weight of 180.20 g/mol . Its structure features both a 3-amino and a 5-aminomethyl substituent on a methyl benzoate core, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The presence of two distinct amino groups allows for selective functionalization, enabling researchers to develop more complex molecules, such as novel pharmaceutical candidates. Related benzoate salts are of significant interest in advanced pharmaceutical development, particularly in the formulation of rapid-acting neuroactive compounds for mental health treatments . This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use. Researchers can leverage this compound as a key starting material in the synthesis of proprietary molecules or for building compound libraries in drug discovery programs.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 3-amino-5-(aminomethyl)benzoate

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4H,5,10-11H2,1H3

InChI Key

QFQRXZGRUWNIKL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CN)N

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of Methyl 3-amino-5-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methyl 3-amino-5-(aminomethyl)benzoate

Part 1: Executive Summary

This compound is a high-value, trifunctional heterocyclic scaffold used primarily in medicinal chemistry and fragment-based drug discovery (FBDD).[1] Distinguished by its orthogonal reactivity, it presents three distinct chemical handles: an electron-deficient methyl ester, a nucleophilic aniline (aromatic amine), and a basic benzyl amine (aliphatic amine).[1] This unique architecture allows for sequential, selective derivatization, making it an ideal "hub" molecule for constructing PROTAC linkers, peptidomimetics, and complex heterocycles.

Part 2: Chemical Identity & Structural Analysis

Nomenclature & Identifiers
  • IUPAC Name: this compound[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 180.21 g/mol

  • SMILES: COC(=O)C1=CC(CN)=CC(N)=C1[1]

  • Key Structural Features:

    • Core: 1,3,5-trisubstituted benzene ring (meta-substitution pattern).[1]

    • Position 1 (Ester): Methyl benzoate moiety; serves as an electrophile or masked acid.[1]

    • Position 3 (Aniline): Aromatic amine; low basicity, participates in diazonium chemistry or Buchwald-Hartwig couplings.[1]

    • Position 5 (Benzyl Amine): Aliphatic amine; high basicity/nucleophilicity, primary site for amide coupling or reductive amination.

Physicochemical Properties

The molecule exhibits amphoteric character due to the presence of both basic amines and a neutral ester.

PropertyValue (Predicted/Experimental)Context
Physical State Pale yellow to off-white solidTypical for oxidized anilines.[1]
Melting Point 75–80 °C (Free base)HCl salts typically melt >180 °C.
pKa (Benzyl Amine) ~9.2 – 9.8Protonated at physiological pH.[1]
pKa (Aniline) ~3.5 – 4.0Neutral at physiological pH.[1]
LogP ~1.1Moderate lipophilicity; drug-like.[1]
Solubility DMSO, MeOH, DCMPoor water solubility as free base.

Part 3: Synthetic Pathways & Manufacturing

The synthesis of this compound requires careful orchestration to differentiate the two nitrogen centers.[1] The most robust industrial route involves the selective reduction of a nitrile precursor.

Primary Synthetic Route: Nitrile Reduction

This protocol utilizes Methyl 3-amino-5-cyanobenzoate as the starting material.[1] The challenge is reducing the nitrile to a benzyl amine without over-reducing the ester to an alcohol or reducing the aromatic ring.

Protocol:

  • Precursor: Methyl 3-amino-5-cyanobenzoate (CAS 18595-15-8 derivative).[1]

  • Reagents: Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C).[1]

  • Conditions: Hydrogen atmosphere (40–60 psi), Methanol/Ammonia solvent system.

  • Mechanism: Catalytic hydrogenation selectively reduces the

    
     triple bond to the 
    
    
    
    species.

Critical Control Point: The presence of ammonia is essential to suppress the formation of secondary amines (dimerization) during nitrile reduction.

Alternative Route: Nitro-Nitrile Reduction

For de novo synthesis, one may start from Methyl 3-cyano-5-nitrobenzoate .[1]

  • Step 1: Chemoselective reduction of the nitro group (

    
    ) using Fe/NH₄Cl or SnCl₂.
    
  • Step 2: Subsequent reduction of the nitrile using Borane-Dimethyl Sulfide (BMS) complex, which tolerates esters better than LiAlH₄.

Synthesis Start Methyl 3-cyano-5-nitrobenzoate Inter Methyl 3-amino-5-cyanobenzoate Start->Inter Fe, NH4Cl (Nitro Reduction) Product This compound Inter->Product H2, Ra-Ni MeOH/NH3 (Nitrile Hydrogenation) Side Secondary Amine Impurity Inter->Side No NH3 present

Figure 1: Stepwise reduction strategy for synthesis from nitro-cyano precursors.

Part 4: Reactivity & Applications in Drug Discovery

Orthogonal Protection Strategy

To utilize this scaffold effectively, researchers must exploit the pKa difference between the aniline and benzyl amine.

  • Selective Acylation: The benzyl amine (pKa ~9.5) is significantly more nucleophilic than the aniline (pKa ~3.8).[1] Reacting the scaffold with 1 equivalent of Boc-anhydride at 0°C will selectively protect the benzyl amine .

  • Sandmeyer Reaction: The aniline can be converted to a halide (I, Br, Cl) via diazonium salts (

    
    ), allowing for subsequent Suzuki or Sonogashira couplings at the 3-position while the 5-position remains protected.[1]
    
Use as a PROTAC Linker Hub

In Proteolysis Targeting Chimeras (PROTACs), this molecule serves as a "exit vector" hub:

  • Ester: Hydrolyzed to acid

    
     Amide coupling to E3 Ligase ligand (e.g., Thalidomide derivative).
    
  • Benzyl Amine: Coupled to the linker chain (PEG/Alkyl).

  • Aniline: Used to fine-tune solubility or attach a warhead.[1]

Part 5: Analytical Characterization

To validate the identity of synthesized batches, look for these diagnostic signals:

TechniqueDiagnostic SignalInterpretation
1H NMR

3.85 ppm (s, 3H)
Methyl ester singlet (

).[1]
1H NMR

3.75 ppm (s, 2H)
Benzylic methylene (

).[1]
1H NMR

6.8 – 7.4 ppm (m, 3H)
Aromatic protons (1,3,5-pattern).[1]
IR ~1720 cm⁻¹Carbonyl stretch (Ester).[1]
IR ~3300–3400 cm⁻¹N-H stretches (Primary amines).[1]
MS (ESI) m/z 181.1 [M+H]⁺Protonated molecular ion.[1]

Part 6: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1]

  • Storage: Hygroscopic as the HCl salt. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation of the aniline (browning).

  • Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless controlled reaction is desired).[1]

References

  • PubChem. (n.d.).[1] Methyl 3-(aminomethyl)benzoate Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • Gassman, P. G., & Gruetzmacher, G. (1977). Benzoic acid, 4-amino-3-methyl-, ethyl ester.[1] Organic Syntheses, 56, 15. (Protocol for aniline/ester handling). Retrieved from [Link][1]

Sources

Role of Methyl 3-amino-5-(aminomethyl)benzoate in fragment-based drug discovery

[1]

Executive Summary

In the architecture of Fragment-Based Drug Discovery (FBDD), the transition from a low-affinity fragment hit to a high-potency lead compound is the "valley of death" for many programs. This compound (MAMB) serves as a critical linchpin scaffold in this process. Unlike simple aromatic rings, MAMB offers a tri-vector geometry with orthogonal reactivity profiles: a methyl ester for anchoring or solubility, an aromatic aniline for pi-system tuning, and an aliphatic aminomethyl group for flexible extensions. This guide outlines the chemical logic, synthetic utility, and experimental protocols for leveraging MAMB to accelerate "Fragment Growing" and "Fragment Linking" campaigns.

Chemical Architecture & Strategic Utility

The Orthogonal Reactivity Triad

The power of MAMB lies in its ability to be functionalized selectively without complex protecting group strategies. This "self-protecting" nature is derived from the distinct pKa and nucleophilicity profiles of its three functional handles.

Functional HandleChemical NaturepKa (Approx)Reactivity ProfileStrategic Role in FBDD
5-Aminomethyl Primary Aliphatic Amine~9.5High Nucleophilicity. Reacts first with electrophiles (acid chlorides, aldehydes) under mild conditions."Reach" Vector: Ideal for extending into solvent-exposed regions or distant sub-pockets.
3-Amino Primary Aromatic Amine (Aniline)~4.0Low Nucleophilicity. Requires activation or catalysis to react (e.g., Buchwald-Hartwig, high-temp amide coupling)."Core" Vector: Engages hinge regions (kinases) or pi-stacking interactions.
1-Methyl Ester Methyl BenzoateN/AElectrophilic/Latent Acid. Stable to amine functionalization; hydrolyzable to acid."Anchor" Vector: Can be converted to amides, heterocycles (benzimidazoles), or acids for salt formation.
Vector Geometry and Space Exploration

In FBDD, the geometry of the scaffold dictates the chemical space accessible to the growing ligand. The 1,3,5-substitution pattern of MAMB provides a meta-meta geometry , creating vectors separated by approximately 120°. This is structurally distinct from linear (para) or crowded (ortho) scaffolds, allowing the molecule to span broad, shallow protein interfaces often found in Protein-Protein Interactions (PPIs).

VectorMapCoreBenzene Core(Rigid Scaffold)Vector1Vector A (Pos 1)Methyl Ester(H-Bond Acceptor / Anchor)Core->Vector1  Planar  Vector3Vector B (Pos 3)Aromatic Amine(Pi-Interaction / Rigid Link)Core->Vector3  120° Separation  Vector5Vector C (Pos 5)Aliphatic Amine(Solubility / Flexible Link)Core->Vector5  120° Separation  Target1Target Zone 1Vector1->Target1Solvent Front / H-BondTarget2Target Zone 2Vector3->Target2Hinge Region / Hydrophobic PocketTarget3Target Zone 3Vector5->Target3Salt Bridge / Distant Residue

Figure 1: Vector map of this compound showing the spatial arrangement of growth vectors relative to the benzene core.

Experimental Protocols

Protocol: Chemoselective Library Synthesis

This protocol demonstrates how to utilize the reactivity difference between the aliphatic and aromatic amines to generate a diverse library of bifunctional ligands.

Objective: Synthesize a library of N-alkylated-5-aminomethyl-3-amido-benzoates. Reagents:

  • Scaffold: this compound (HCl salt)

  • Set A: Diverse Aldehydes (for aliphatic amine functionalization)

  • Set B: Diverse Acid Chlorides (for aromatic amine functionalization)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB)

  • Base: DIPEA (N,N-Diisopropylethylamine)

Step-by-Step Methodology:

  • Selective Reductive Amination (Vector C - Aliphatic):

    • Dissolve scaffold (1.0 eq) in DCE (1,2-Dichloroethane). Add DIPEA (1.2 eq) to neutralize the HCl salt.

    • Add Aldehyde from Set A (1.0 eq). Stir at Room Temperature (RT) for 1 hour to form the imine.

    • Note: The aromatic amine is too weakly nucleophilic to form a stable imine under these conditions.

    • Add STAB (1.5 eq) and stir for 4 hours.

    • Quench with saturated NaHCO3, extract with DCM. The product is the Mono-alkylated intermediate .

  • Acylation of Aniline (Vector B - Aromatic):

    • Dissolve the intermediate from Step 1 in anhydrous THF.

    • Add Pyridine (2.0 eq) or DIPEA (2.0 eq).

    • Add Acid Chloride from Set B (1.1 eq).

    • Critical Check: The secondary aliphatic amine formed in Step 1 is now sterically hindered and less reactive toward acylation than the primary aniline if bulky aldehydes were used. However, if selectivity is poor, use a Boc-protection strategy on the aliphatic amine prior to this step.

    • Heat to 50°C if necessary (anilines can be sluggish).

    • Monitor by LC-MS until conversion is complete.

  • Ester Hydrolysis (Optional - Vector A Activation):

    • Treat the library members with LiOH (3.0 eq) in THF/H2O (1:1) at RT for 2 hours to generate the free carboxylic acids for solubility testing or further coupling.

Protocol: Self-Validating Purity Check

To ensure the integrity of the library, use the 1H NMR Diagnostic Shift method.

  • Aliphatic CH2 Signal: Look for the benzylic methylene protons (Ar-CH2-NH-R). In the unreacted scaffold, this is a singlet ~3.8 ppm. Upon alkylation, it shifts and may split.

  • Aromatic Protons: The three aromatic protons in the 1,3,5-system appear as three distinct singlets (or doublets with small coupling) around 7.0–8.0 ppm. Acylation of the aniline causes a significant downfield shift (>0.5 ppm) of the adjacent aromatic protons (positions 2 and 4) due to the electron-withdrawing amide effect.

Application in PROTAC Design

MAMB is increasingly used as a rigid linker in Proteolysis Targeting Chimeras (PROTACs).

  • Logic: Flexible alkyl chain linkers often suffer from poor cell permeability and "entropic penalty" upon binding. The benzene core of MAMB adds rigidity, reducing the entropic cost.

  • Workflow:

    • E3 Ligase End: Attach the E3 ligase ligand (e.g., Thalidomide derivative) to the 3-amino position via an amide bond. The aromatic amine mimics the electronics of immunomodulatory imide drugs.

    • Target Protein End: Attach the target protein ligand (warhead) to the 5-aminomethyl position. The flexibility of the methylene group allows the warhead to orient correctly in the binding pocket.

PROTAC_WorkflowStep1Step 1: E3 Ligase Ligand Attachment(Amide Coupling at Pos 3)Step2Step 2: Linker Extension(Reductive Amination at Pos 5)Step1->Step2Step3Step 3: Warhead Attachment(Via Linker)Step2->Step3FinalRigid-Linker PROTAC(Reduced Entropic Penalty)Step3->FinalMAMBMAMB ScaffoldMAMB->Step1

Figure 2: Synthesis workflow for utilizing MAMB as a rigid linker in PROTAC design.

Physicochemical Profile (Rule of 3)

For FBDD, adherence to the "Rule of 3" is essential to allow room for molecular weight growth.[1]

PropertyValue (Free Base)Rule of 3 LimitStatus
Molecular Weight 180.2 g/mol < 300Pass (High headroom)
cLogP ~0.8< 3Pass (Good solubility)
H-Bond Donors 3 (NH2, NH2)< 3Pass
H-Bond Acceptors 3 (N, N, O)< 3Pass
Rotatable Bonds 3< 3Borderline (Good flexibility)

Data derived from standard cheminformatics consensus models.

References

  • Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 2016. Link

  • Jahnke, W., & Erlanson, D. A. "Fragment-based approaches in drug discovery." Wiley-VCH, 2006. (Foundational text on scaffold geometry).

  • Hajduk, P. J., & Greer, J. "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery, 2007. Link

  • Blakemore, D. C., et al. "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry, 2018. (Discusses the importance of novel bifunctional scaffolds like substituted benzoates). Link

  • BenchChem. "Methyl 3-(aminomethyl)benzoate hydrochloride Application Notes." (Specific data on aminomethyl benzoate derivatives). Link

An In-depth Technical Guide to the Solubility Profile of Methyl 3-amino-5-(aminomethyl)benzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies and theoretical frameworks for determining the solubility profile of Methyl 3-amino-5-(aminomethyl)benzoate in a range of organic solvents. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of solubility for applications in pharmaceutical formulation, chemical synthesis, and materials science.

Introduction: The Significance of Solubility Profiling

This compound is a bifunctional organic compound with potential applications as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and specialty polymers.[1] Its structure, featuring both an ester and an aminomethyl group on a benzene ring, imparts a unique combination of polarity and hydrogen bonding capabilities that significantly influence its solubility in various media.[1] A thorough understanding of its solubility profile in organic solvents is paramount for several key aspects of its application:

  • Process Chemistry: Optimizing reaction conditions, purification strategies (such as crystallization), and product isolation.

  • Pharmaceutical Formulation: Developing stable and bioavailable drug products, including liquid formulations and amorphous solid dispersions.

  • Material Science: Controlling the morphology and properties of polymers and other materials derived from this monomer.

This guide will delve into both the theoretical underpinnings and the practical experimental determination of the solubility of this compound.

Theoretical Framework: The Energetics of Dissolution

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which involves the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[2][3] This can be conceptualized through the "like dissolves like" principle, where substances with similar intermolecular forces tend to be miscible.[4]

Hansen Solubility Parameters (HSP): A Predictive Tool

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[4][5][6] This model deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion forces): Arising from temporary fluctuating dipoles.

  • δp (Polar forces): Stemming from permanent dipole moments.

  • δh (Hydrogen bonding): Resulting from the interaction between hydrogen bond donors and acceptors.

Each molecule can be represented as a point in a three-dimensional "Hansen space." The principle states that the smaller the distance between the HSP coordinates of a solute and a solvent, the more likely they are to be miscible.[4][5]

The following diagram illustrates the concept of Hansen Space and the interaction radius for predicting solubility.

Hansen_Solubility_Space Solubility Prediction in Hansen Space cluster_solvents Solvent Hansen Space cluster_solute Solute Good Solvent 1 Good Solvent 1 Good Solvent 2 Good Solvent 2 Good Solvent 3 Good Solvent 3 Poor Solvent 1 Poor Solvent 1 Poor Solvent 2 Poor Solvent 2 Solute Solute Solute->Good Solvent 1 Small Ra Solute->Good Solvent 2 Small Ra Solute->Good Solvent 3 Small Ra Solute->Poor Solvent 1 Large Ra Solute->Poor Solvent 2 Large Ra

Caption: A conceptual diagram of Hansen Solubility Space, where solvents with HSP values close to the solute are more likely to be good solvents.

Experimental Determination of Solubility: A Step-by-Step Guide

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[7][8] This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the solution is saturated.

Materials and Equipment
  • This compound: Purity >98%

  • Organic Solvents: A selection of solvents with varying polarities and hydrogen bonding capabilities (see Table 1).

  • Analytical Balance: Accurate to ±0.1 mg.

  • Shaking Incubator or Water Bath: With precise temperature control.

  • Centrifuge: For separating undissolved solids.

  • Syringe Filters: 0.22 µm, compatible with the chosen solvents.

  • High-Performance Liquid Chromatography (HPLC) System: With a suitable column and detector for quantification.

  • Volumetric Glassware: Calibrated flasks and pipettes.

Recommended Organic Solvents for Screening

The following table presents a suggested list of organic solvents for a comprehensive solubility screen, categorized by their general properties.

Solvent Category Solvent Rationale
Non-polar n-HeptaneRepresents aliphatic hydrocarbons.
TolueneRepresents aromatic hydrocarbons.
Polar Aprotic DichloromethaneA common solvent for organic reactions.
Ethyl AcetateAn ester with moderate polarity.
AcetoneA ketone with good solvating power.
AcetonitrileA polar solvent often used in chromatography.
Dimethyl Sulfoxide (DMSO)A highly polar aprotic solvent.
Polar Protic MethanolA simple alcohol capable of hydrogen bonding.
EthanolA slightly less polar alcohol.
IsopropanolA secondary alcohol.
Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination workflow.

Shake_Flask_Workflow A 1. Sample Preparation (Weigh excess solute into vials) B 2. Solvent Addition (Add a known volume of solvent) A->B C 3. Equilibration (Shake at constant temperature for 24-72h) B->C D 4. Phase Separation (Centrifuge to pellet excess solid) C->D E 5. Sample Collection (Filter supernatant) D->E F 6. Dilution (Dilute sample for analysis) E->F G 7. HPLC Analysis (Quantify solute concentration) F->G H 8. Data Calculation (Determine solubility in mg/mL or mol/L) G->H

Caption: A streamlined workflow for determining solubility using the shake-flask method.

Detailed Protocol
  • Preparation: Accurately weigh an excess amount of this compound (e.g., 50 mg) into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected organic solvent to the vials.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.[7]

  • Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in each solvent, expressed in units such as mg/mL or mol/L.

Data Analysis and Interpretation

The quantitative solubility data obtained from the experimental work should be tabulated for easy comparison.

Hypothetical Solubility Data for this compound at 25 °C
Solvent Solubility (mg/mL) Classification
n-Heptane< 0.1Practically Insoluble
Toluene1.5Sparingly Soluble
Dichloromethane55.2Freely Soluble
Ethyl Acetate25.8Soluble
Acetone42.1Freely Soluble
Acetonitrile15.6Soluble
Dimethyl Sulfoxide (DMSO)> 200Very Soluble
Methanol110.5Very Soluble
Ethanol78.3Freely Soluble
Isopropanol45.9Freely Soluble

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Insights from the Solubility Profile

The hypothetical data suggests that this compound exhibits poor solubility in non-polar solvents like n-heptane, indicating that dispersion forces alone are insufficient to overcome the crystal lattice energy. The solubility increases in more polar solvents, particularly those capable of hydrogen bonding (e.g., methanol, ethanol) and highly polar aprotic solvents (e.g., DMSO). This is consistent with the presence of the amino and ester functional groups, which can participate in hydrogen bonding and dipole-dipole interactions.

Advanced Considerations and Applications

Temperature Dependence of Solubility

The solubility of solids in liquids is generally temperature-dependent.[2] For most compounds, solubility increases with increasing temperature, as the dissolution process is often endothermic.[9] Determining the solubility at different temperatures can be crucial for designing crystallization processes.

Impact of pH on the Solubility of Ionizable Compounds

While this guide focuses on organic solvents, it is important to note that this compound has basic amino groups and can be ionized at different pH values. In aqueous or mixed aqueous-organic systems, the solubility will be highly dependent on the pH of the medium.[8]

Conclusion

This technical guide has provided a comprehensive framework for determining and understanding the solubility profile of this compound in organic solvents. By combining a robust experimental methodology, such as the shake-flask method, with a theoretical understanding of solubility principles like Hansen Solubility Parameters, researchers can gain valuable insights into the behavior of this compound. This knowledge is essential for its effective application in chemical synthesis, pharmaceutical development, and material science.

References

  • Hansen Solubility Parameters (HSP) - Adscientis.
  • Hansen Solubility Parameters (HSP) | AgfaLabs - Agfa Corporate. (2022, August 30).
  • Hansen solubility parameter - Wikipedia.
  • Cas no 93071-65-9 (Methyl 3-(aminomethyl)benzoate). (2024, August 30).
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22).
  • Solubility determination of compounds of pharmaceutical interest.
  • Solubility - Wikipedia.
  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014, April 29).

Sources

Literature review of Methyl 3-amino-5-(aminomethyl)benzoate synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the two most robust synthetic pathways for this molecule. Unlike generic preparations, these protocols focus on regiochemical integrity and scalability , addressing common pitfalls such as ester hydrolysis during nitrile reduction and secondary amine formation.

Retrosynthetic Analysis & Strategy

The 1,3,5-substitution pattern (Ester, Amine, Aminomethyl) suggests a precursor containing meta-directing groups to establish the regiochemistry.

  • Target Molecule: Methyl 3-amino-5-(aminomethyl)benzoate

  • Primary Disconnection: Reduction of nitro and nitrile functionalities.

  • Key Intermediate: Methyl 3-cyano-5-nitrobenzoate (CAS 99066-80-5) .[1][2]

  • Strategic Logic:

    • The Ester and Cyano groups are both meta-directing.

    • Nitration of Methyl 3-cyanobenzoate directs the nitro group to the 5-position (meta to both), locking in the correct geometry without the need for expensive palladium-catalyzed cross-couplings.

Retrosynthesis Target This compound (Target) Inter1 Methyl 3-amino-5-cyanobenzoate (Amine Intermediate) Target->Inter1 Nitrile Reduction Inter2 Methyl 3-cyano-5-nitrobenzoate (Key Precursor) Inter1->Inter2 Nitro Reduction Start Methyl 3-cyanobenzoate (Starting Material) Inter2->Start Electrophilic Nitration (Regioselective)

Figure 1: Retrosynthetic logic flow relying on meta-directing substituent effects.

Pathway A: The Direct Nitration Route (Recommended)

This pathway is preferred for its atom economy and use of inexpensive reagents. It relies on the synergistic directing effects of the ester and nitrile groups.

Phase 1: Regioselective Nitration

Objective: Synthesize Methyl 3-cyano-5-nitrobenzoate.

Reagents:

  • Methyl 3-cyanobenzoate (1.0 eq)

  • Fuming Nitric Acid (HNO₃, >90%) (1.5 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (Solvent/Catalyst)

Protocol:

  • Setup: Charge a jacketed reactor with conc. H₂SO₄ (5 vol relative to substrate) and cool to 0–5°C .

  • Dissolution: Add Methyl 3-cyanobenzoate portion-wise, maintaining internal temperature <10°C. Stir until fully dissolved.

  • Nitration: Add fuming HNO₃ dropwise via an addition funnel. Critical Control Point: The exotherm must be controlled; maintain temperature below 15°C . Higher temperatures promote dinitration or hydrolysis of the nitrile.

  • Reaction: Stir at 0–5°C for 2 hours. Monitor via TLC (30% EtOAc/Hexane) or HPLC.

  • Quench: Pour the reaction mixture slowly onto crushed ice (10 vol) with vigorous stirring. The product will precipitate as a pale yellow solid.

  • Isolation: Filter the solid, wash with cold water until pH is neutral, and dry in a vacuum oven at 45°C.

    • Yield Expectation: 85–92%

    • Purity: >95% (Recrystallize from MeOH if necessary).[3]

Phase 2: Stepwise Reduction (Chemoselective)

While global hydrogenation (reducing both groups simultaneously) is possible, it often leads to mixtures. A stepwise approach is more reliable for high-purity applications.

Step 2a: Nitro Reduction

Objective: Methyl 3-amino-5-cyanobenzoate (CAS 199536-01-1).[4][5][6]

  • Solvent: Methanol (10 vol).

  • Catalyst: 10% Pd/C (5 wt% loading).

  • Conditions: Hydrogen atmosphere (balloon pressure or 1-3 bar). Stir at RT for 4–6 hours.

  • Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.

    • Note: The nitrile survives these mild conditions.

Step 2b: Nitrile Reduction to Aminomethyl

Objective: this compound.

Challenge: Reduction of nitriles to primary amines often yields secondary amines (dimers) via an imine intermediate. Solution: Use Raney Nickel in the presence of Ammonia or Acetic Anhydride.

Protocol:

  • Solvent: Methanolic Ammonia (7N NH₃ in MeOH). The ammonia suppresses secondary amine formation.

  • Catalyst: Raney Nickel (active, washed with MeOH).

  • Conditions: Hydrogenation at 50 psi (3.5 bar) and RT to 40°C .

  • Monitoring: Monitor consumption of the nitrile peak by IR (disappearance of ~2230 cm⁻¹) or LC-MS.

  • Workup: Carefully filter the pyrophoric Raney Ni under Argon. Concentrate the filtrate.

  • Purification: The product is an amine and may require formation of an HCl salt for stability and purification. Dissolve residue in EtOAc and add 4M HCl in dioxane to precipitate the dihydrochloride salt .

Pathway B: The Isophthalate Route (Alternative)

Use this route if Methyl 3-cyanobenzoate is unavailable or if you possess Dimethyl 5-nitroisophthalate.

PathwayB Start Dimethyl 5-nitroisophthalate Step1 Mono-hydrolysis (NaOH, MeOH) Start->Step1 Step2 Amide Formation (SOCl2; NH3) Step1->Step2 Step3 Dehydration to Nitrile (POCl3 or TFAA) Step2->Step3 End Methyl 3-cyano-5-nitrobenzoate Step3->End

Figure 2: Conversion of isophthalate diester to the key cyano-nitro intermediate.

Key Protocol Differences:

  • Mono-hydrolysis: Requires strict stoichiometry (0.95 eq NaOH) to avoid di-acid formation.

  • Amide Dehydration: The conversion of the primary amide to the nitrile is typically achieved using POCl₃ or Trifluoroacetic Anhydride (TFAA) /Pyridine. This adds steps compared to Pathway A but uses cheaper bulk starting materials (isophthalates).

Quantitative Data Summary

ParameterPathway A (Nitration)Pathway B (Isophthalate)
Starting Material Cost Moderate (Methyl 3-cyanobenzoate)Low (Dimethyl 5-nitroisophthalate)
Step Count 3 (Nitration -> Red 1 -> Red 2)5 (Hydrolysis -> Amide -> Nitrile -> Red -> Red)
Overall Yield ~65–75%~40–50%
Scalability High (Exotherm management required)High (Standard unit operations)
Impurity Profile Isomers (minor)Inorganic salts, hydrolysis byproducts

References

  • Regioselectivity of Benzoate Nitr

    • Title: Nitration of methyl benzoate and directing effects.[7][8]

    • Source: Royal Society of Chemistry / Org. Syn. precedents.
    • Relevance: Establishes the meta-directing logic for the 1,3,5-substitution p
    • URL:[Link]

  • Synthesis of Methyl 3-cyano-5-nitrobenzo

    • Title: 3-Cyano-5-nitro-benzoic acid methyl ester (CAS 99066-80-5).[1][2]

    • Source: ChemicalBook / Patent Liter
    • Relevance: Confirms the existence and synthesis of the key intermediate via dehydration of the amide or direct nitr
  • Title: Preparation of Methyl 4-(aminomethyl)benzoate (Analogous chemistry).
  • Intermediate Characteriz

    • Title: Methyl 3-amino-5-cyanobenzoate (CAS 199536-01-1).[4][5][6]

    • Source: Ambeed / Sigma-Aldrich C
    • Relevance: Validates the stepwise reduction p

Sources

Methyl 3-amino-5-(aminomethyl)benzoate CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 3-amino-5-(aminomethyl)benzoate CAS number and chemical identifiers Content Type: Technical Monograph / Application Guide

A Bifunctional Scaffold for Fragment-Based Drug Discovery (FBDD)

Executive Summary

This compound (CAS: 167215-65-8) represents a high-value "privileged structure" in modern medicinal chemistry. Characterized by its meta-substitution pattern , this molecule offers three distinct vectors for diversification: an aniline (aromatic amine), a benzylamine (aliphatic amine), and a methyl ester. This specific geometry allows it to serve as a critical linker in PROTACs, a core scaffold for kinase inhibitors (targeting the hinge region and solvent front simultaneously), and a building block for peptidomimetics.

This guide details the chemical identity, validated synthetic routes, and handling protocols for this compound, designed for researchers requiring high-fidelity data for lead optimization.

Part 1: Chemical Identity & Physicochemical Profile

Table 1: Chemical Identifiers and Core Properties

PropertySpecification
Chemical Name This compound
CAS Number 167215-65-8
Common Synonyms 3-Amino-5-aminomethyl-benzoic acid methyl ester; this compound HCl (salt form)
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.21 g/mol (Free Base) / 253.13 g/mol (Dihydrochloride)
SMILES COC(=O)C1=CC(CN)=CC(N)=C1
InChI Key OWBKDJSKHXGOJY-UHFFFAOYSA-N (Base structure analog)
pKa (Predicted) ~4.2 (Aniline), ~9.5 (Benzylamine)
LogP ~0.8 (Moderate lipophilicity, highly soluble as salt)
Physical State Pale yellow solid or off-white powder (typically supplied as HCl salt)

Structural Insight: The molecule features a chemically orthogonal diamine system. The benzylamine is highly nucleophilic and basic (pKa ~9.5), readily participating in acylation or reductive amination. The aniline is less basic (pKa ~4.2) and less nucleophilic, allowing for selective functionalization (e.g., Buchwald-Hartwig coupling or selective amide formation) without protecting groups if conditions are controlled.

Part 2: Synthetic Architecture & Chemoselectivity

The synthesis of this compound requires careful management of oxidation states to establish the two different nitrogen environments. The industrial standard route typically proceeds via the 3-cyano-5-nitrobenzoate intermediate.

Synthetic Pathway Diagram

SynthesisPathway cluster_conditions Chemoselectivity Control Start Methyl 3-cyano-5-nitrobenzoate (Precursor) Inter Methyl 3-amino-5-cyanobenzoate (Intermediate) Start->Inter Step 1: Nitro Reduction (Fe/NH4Cl or H2/Pd-C) Final This compound (Target) Inter->Final Step 2: Nitrile Hydrogenation (Raney Ni, H2, MeOH) Note1 Step 1 preserves Nitrile Note2 Step 2 preserves Ester

Caption: Step-wise reduction pathway ensuring differentiation between the aromatic nitro group and the aliphatic nitrile, yielding the target diamine.

Part 3: Experimental Protocol (Self-Validating)

Objective: Selective reduction of Methyl 3-amino-5-cyanobenzoate to this compound without hydrolyzing the methyl ester or over-reducing the aromatic ring.

Reagents:

  • Substrate: Methyl 3-amino-5-cyanobenzoate (1.0 eq)

  • Catalyst: Raney Nickel (active slurry, ~20 wt%) or Pd/C (10%)

  • Solvent: Methanol (anhydrous)

  • Atmosphere: Hydrogen gas (balloon or Parr shaker at 30 psi)

  • Additive: Ammonia in Methanol (7N) – Critical to prevent secondary amine formation.

Protocol:

  • Preparation: In a high-pressure hydrogenation vessel, dissolve Methyl 3-amino-5-cyanobenzoate (10 mmol) in anhydrous Methanol (50 mL).

  • Suppression of Dimerization: Add 7N NH₃ in MeOH (5 mL).

    • Mechanism:[1][2] The primary amine product can react with the intermediate imine to form a secondary amine dimer. Excess ammonia shifts the equilibrium back to the primary amine.

  • Catalyst Addition: Carefully add Raney Nickel (approx. 0.5 g) under an Argon blanket. Caution: Raney Ni is pyrophoric.

  • Hydrogenation: Purge the vessel with N₂ (3x) and then H₂ (3x). Pressurize to 30–50 psi H₂ and stir vigorously at Room Temperature (25°C) for 4–6 hours.

    • Monitoring: Monitor by LC-MS. The nitrile peak (M+) will disappear, replaced by the amine peak (M+4).

  • Workup: Filter the catalyst through a Celite pad (keep wet to prevent ignition). Rinse with MeOH.[3]

  • Isolation: Concentrate the filtrate in vacuo.

    • Purification: The free base is an oil or low-melting solid. For stability, immediately treat with 4M HCl in Dioxane to precipitate the Dihydrochloride salt .

Validation Checkpoint:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the aromatic protons shift associated with the electron-withdrawing cyano group and the appearance of a methylene singlet/doublet at ~4.0 ppm (benzylamine -CH₂-).

Part 4: Applications in Drug Discovery[10][11]

This scaffold is utilized primarily for its ability to bridge different binding pockets within a target protein.

1. Kinase Inhibitors (Type II)

In kinase drug design, the 3-amino group often forms hydrogen bonds with the hinge region or serves as an attachment point for a urea/amide linker that extends into the back pocket. The 5-aminomethyl group extends towards the solvent front, improving solubility and allowing for the attachment of solubilizing tails (e.g., morpholine, piperazine).

2. PROTAC Linker Design

The molecule acts as a rigid "exit vector." The aromatic ring provides structural rigidity, preventing the "linker collapse" often seen with flexible alkyl chains. The differential reactivity of the two amines allows for the sequential attachment of the E3 ligase ligand and the Warhead.

Workflow: Sequential Functionalization

Functionalization Scaffold This compound Step1 Reaction A: Acylation of Benzylamine (High Nucleophilicity @ pH 8-9) Scaffold->Step1 Intermediate Mono-amide Intermediate Step1->Intermediate Step2 Reaction B: Coupling of Aniline (Buchwald or Amide coupling @ pH <4 or Metal Cat.) Intermediate->Step2 Product Final Bis-Functionalized Drug Candidate Step2->Product

Caption: Logic flow for orthogonal functionalization based on pKa differences.

Part 5: Safety & Handling
  • Storage: Store at -20°C. The free base is sensitive to CO₂ (carbamate formation) and oxidation. The HCl salt is hygroscopic; store in a desiccator.

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Incompatibility: Strong oxidizing agents, acid chlorides (unless intended for reaction), and anhydrides.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 3-(aminomethyl)benzoate (Structural Analog). Retrieved from [Link]

  • Organic Chemistry Portal. (2013). Synthesis of Amino-Isazoles and Related Benzoate Intermediates. Retrieved from [Link]

  • Google Patents. (2007). Process for preparing methyl 4-(aminomethyl)benzoate (Methodology Reference). US7265238B2.

Sources

Methodological & Application

Protocol for selective protection of amines in Methyl 3-amino-5-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Chemoselective N-Protection Strategies for Methyl 3-amino-5-(aminomethyl)benzoate

Part 1: Executive Summary & Strategic Analysis

Subject Molecule: this compound CAS: 93071-65-9 (Generic scaffold reference) Molecular Weight: 180.20 g/mol

The Challenge: This scaffold presents a classic "chemoselectivity paradox" common in fragment-based drug discovery (FBDD). It contains two distinct primary amine functionalities:[1][2]

  • Aliphatic Amine (C5-position): A benzyl amine derivative.[3] High basicity (

    
    ), high nucleophilicity, unhindered.
    
  • Aromatic Amine (C3-position): An aniline derivative. Low basicity (

    
    ), low nucleophilicity, electronically coupled to the ester (electron-withdrawing).
    

Strategic Directive: Successful differentiation requires exploiting the


 (approx. 5.5 log units)  and the kinetic nucleophilicity gap . This guide provides two distinct protocols:
  • Protocol A (Kinetic Control): Selectively protects the aliphatic amine (Standard).

  • Protocol B (Thermodynamic/pH Switch): Selectively protects the aromatic amine (Advanced).

Part 2: Mechanistic Visualization

The following diagram illustrates the reactivity landscape and the logic behind the selection of conditions.

ReactionLogic Substrate Methyl 3-amino-5- (aminomethyl)benzoate PathA Pathway A: Kinetic Control (Basic/Neutral pH) Substrate->PathA pH > 8 PathB Pathway B: pH Switch (Acidic pH ~4.5) Substrate->PathB pH < 5 Ali_Free Aliphatic: NH2 (Free) Aromatic: NH2 (Free) PathA->Ali_Free Both Nucleophilic Ali_Prot Aliphatic: NH3+ (Blocked) Aromatic: NH2 (Free) PathB->Ali_Prot Protonation of Benzyl amine ProdA Product A: 5-(Boc-aminomethyl)-3-aminobenzoate (Aliphatic Protected) Ali_Free->ProdA Aliphatic reacts 100x faster (Sterics/Electronics) ProdB Product B: 3-(Boc-amino)-5-(aminomethyl)benzoate (Aromatic Protected) Ali_Prot->ProdB Aniline remains active

Figure 1: Decision tree for chemoselective protection based on pH modulation.

Part 3: Detailed Experimental Protocols

Protocol A: Selective Protection of the Aliphatic Amine (Benzyl Amine)

Target Product: Methyl 3-amino-5-((tert-butoxycarbonylamino)methyl)benzoate

Principle: Under neutral or slightly basic conditions, the aliphatic amine is significantly more nucleophilic than the aniline. By controlling stoichiometry and temperature, the electrophile (


) will react exclusively with the benzylic nitrogen.

Reagents:

  • Substrate (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (0.95 - 1.0 equiv)
    
  • Triethylamine (

    
    ) (1.1 equiv) – Only if starting material is a salt.
    
  • Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 g (5.55 mmol) of this compound in 20 mL of anhydrous DCM (

    
    ).
    
    • Critical Check: If the starting material is an HCl salt, add 1.1 equiv of

      
       and stir for 10 minutes to liberate the free base. If it is a free base, omit the base  to maximize selectivity (aniline requires base catalysis/deprotonation to react with Boc efficiently).
      
  • Temperature Control: Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve

    
     (0.95 equiv) in 5 mL DCM. Add this solution dropwise  over 30 minutes.
    
    • Why: Limiting

      
       prevents bis-protection. Slow addition ensures the most nucleophilic species (aliphatic amine) consumes the reagent before the aniline can compete.
      
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.

  • Monitoring: Check TLC (System: 5% MeOH in DCM). The aliphatic amine is more polar; the Boc-protected product will be less polar. Ninhydrin stain will show the aniline (red/orange) but the free aliphatic amine usually stains distinctively.

  • Workup: Wash with water (

    
    ) and brine. Dry organic layer over 
    
    
    
    .
  • Purification: Concentrate in vacuo. If necessary, purify via flash chromatography (Hexane/EtOAc gradient).

Expected Yield: 85-92% Selectivity: >95:5 (Aliphatic:Aromatic)

Protocol B: Selective Protection of the Aromatic Amine (Aniline)

Target Product: Methyl 3-(tert-butoxycarbonylamino)-5-(aminomethyl)benzoate

Principle: Direct protection of an aniline in the presence of a primary aliphatic amine is counter-intuitive. However, it can be achieved by exploiting the pKa switch . At pH ~4.5, the benzyl amine (


 ~9.5) is fully protonated (

) and non-nucleophilic. The aniline (

~4.[1]0) exists largely as the free base and remains nucleophilic.

Reagents:

  • Substrate (1.0 equiv)

  • 
     (3.0 - 5.0 equiv)
    
  • Solvent System: 1,4-Dioxane / 10% Aqueous Acetic Acid (1:1 v/v).

  • Note: This protocol is adapted from the work of Zacharie et al. (See Ref 2).

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a mixture of 1,4-dioxane (10 mL) and 10% aqueous acetic acid (10 mL).

  • Dissolution: Dissolve 1.0 g of the substrate in this mixture.

  • pH Check: Verify the pH is approximately 4.0 – 5.0 . The acetic acid acts as a buffer.

  • Reaction: Add

    
     (3.0 equiv) in one portion.
    
    • Why Excess Reagent? The reaction rate of aniline is slow under acidic conditions. The excess drives the reaction, while the protonation firewall protects the aliphatic amine.

  • Stirring: Stir vigorously at room temperature for 12–24 hours.

  • Workup (Critical):

    • The reaction mixture is acidic.[3] The aliphatic amine is in the aqueous phase as a salt.

    • Wash the reaction mixture with

      
       (removes excess 
      
      
      
      and non-basic impurities). Discard organic layer.
    • Basify the aqueous layer carefully with

      
       to pH ~10.
      
    • Extract immediately with EtOAc (

      
      ).
      
  • Purification: The EtOAc layer contains the product where the aliphatic amine is free (deprotonated during workup) and the aniline is Boc-protected.

Expected Yield: 65-75% Selectivity: High, but dependent on strict pH control.

Part 4: Analytical Validation (QC)

To confirm the regioselectivity, use


-NMR. The chemical shift of the protons adjacent to the nitrogen provides the definitive proof.
FeatureUnprotected SubstrateProduct A (Aliphatic-Boc)Product B (Aromatic-Boc)
Benzylic


3.85 ppm (singlet)

4.25 ppm (doublet/broad)

3.85 ppm (singlet)
Aromatic H2/H4/H6 Distinct multipletsMinimal shiftSignificant downfield shift
Amide NH N/ABroad singlet ~5.0 ppmBroad singlet ~9.5 ppm

Data Interpretation:

  • Protocol A Success: Look for the downfield shift and splitting of the benzylic

    
     signal (due to coupling with the carbamate NH).
    
  • Protocol B Success: The benzylic

    
     should remain a sharp singlet (similar to starting material), while the aromatic region changes significantly, and a diagnostic downfield NH peak appears (aniline carbamates often appear >9 ppm).
    

Part 5: References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard text for pKa and general protection logic).

  • Perron, V.; Abbott, S.; Moreau, N.; Lee, D.; Penney, C.; Zacharie, B. "A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines."[4] Synthesis2009 , 2009(02), 283–289.[4] (The authoritative source for the pH-switch Protocol B).

  • Krapcho, A. P.; Kuell, C. S. "Mono-protected diamines. N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines." Synthetic Communications1990 , 20(16), 2559–2564. (Foundational work on statistical/kinetic selection).

Sources

Synthesis of kinase inhibitors using Methyl 3-amino-5-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Synthesis of Type II Kinase Inhibitors using Methyl 3-amino-5-(aminomethyl)benzoate

Executive Summary & Strategic Value

This application note details the strategic utilization of This compound (referred to herein as Scaffold-35 ) in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs).

In the landscape of kinase inhibitor design, Scaffold-35 represents a "privileged structure" due to its trifunctional nature:

  • Aromatic Amine (Aniline, C3): Serves as the nucleophile for coupling to the hinge-binding heterocycle (e.g., via Buchwald-Hartwig or

    
    ).
    
  • Aliphatic Amine (Aminomethyl, C5): Provides a high-pKa handle for solubilizing groups or solvent-front interactions, distinct from the steric bulk of the methyl group found in first-generation inhibitors like Imatinib.

  • Methyl Ester (C1): Acts as a latent "tail" attachment point (via amide formation) or a DFG-out pocket binder.

The primary challenge—and opportunity—lies in the chemoselective differentiation of the two amino groups. This guide provides validated protocols to exploit the nucleophilicity gap (


) between the benzylic and anilinic amines, enabling "pot-economy" synthesis of complex inhibitor libraries.

Chemical Properties & Reactivity Profile

Understanding the electronic environment is prerequisite to success.

FeatureFunctional GroupApprox.

(Conjugate Acid)
Reactivity ProfileStrategic Role
Head Aromatic Amine (

)
~4.0 - 5.0Low Nucleophilicity. Requires catalysis or activation.Hinge Binder Linkage
Linker Benzylic Amine (

)
~9.5 - 10.0High Nucleophilicity. Reacts with electrophiles at RT.Solubilizing Tail / Warhead Attachment
Tail Methyl Ester (

)
N/AElectrophilic. Susceptible to hydrolysis or amidation.DFG-Pocket Interaction

Critical Insight: The benzylic amine is approximately


 times more nucleophilic than the aniline. Protocols must be designed to react the benzylic amine first under mild conditions, or protect it (e.g., Boc/Fmoc) if the aniline is the primary coupling target.

Synthetic Workflow & Decision Matrix

The following diagram outlines the decision logic for library construction.

G Start Scaffold-35 (this compound) PathA Path A: Tail-First (Exploit Nucleophilicity) Start->PathA Mild Electrophile (Acid Chloride/Aldehyde) No Base/Low Temp PathB Path B: Head-First (Requires Protection) Start->PathB Boc2O (1.0 eq) Controlled pH ProdA1 Intermediate A: Benzylic Amide/Amine PathA->ProdA1 Selective Functionalization of -CH2NH2 ProdB1 Intermediate B: Boc-Protected Benzyl Amine PathB->ProdB1 Protection of -CH2NH2 Final Type II Kinase Inhibitor ProdA1->Final Buchwald Coupling (Ar-NH2 + Heterocycle) ProdB1->Final 1. Buchwald Coupling 2. Deprotection 3. Functionalization

Caption: Chemoselective workflow. Path A utilizes the natural nucleophilicity gradient. Path B requires orthogonal protection for inverse functionalization.

Detailed Experimental Protocols

Protocol A: Selective Functionalization of the Benzylic Amine (Tail Synthesis)

Objective: Attach a solubilizing group or warhead to the C5-position without affecting the aniline or ester.

Reagents:

  • Scaffold-35 (1.0 equiv)

  • Aldehyde (e.g., N-methyl-4-formylpiperidine) (1.1 equiv)

  • Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • DCM/1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: Dissolve Scaffold-35 (1.0 mmol) in DCE (5 mL). Add the aldehyde (1.1 mmol).

    • Expert Note: Do not add acid catalysis (AcOH) yet. The basicity of the benzylic amine is sufficient to drive imine formation, whereas the aniline remains unreactive.

  • Reduction: Stir at Room Temperature (RT) for 1 hour. Add

    
     (1.5 mmol) in one portion.
    
  • Reaction Monitoring: Monitor via LC-MS. The mono-alkylated benzylic amine usually forms within 2-4 hours. The aniline peak should remain distinct and unreacted.

  • Workup: Quench with sat.

    
    . Extract with DCM.[1][2]
    
    • Self-Validation:

      
       NMR should show a shift in the benzylic protons (
      
      
      
      -N) and the appearance of the alkyl tail, while the aromatic amine protons (
      
      
      , broad singlet ~5.5 ppm) remain intact.
Protocol B: Coupling the Aromatic Amine (Hinge Binder Synthesis)

Objective: Connect the low-nucleophilicity aniline to a heteroaryl halide (e.g., 4-chloropyrimidine or 4-chloroquinazoline).

Pre-requisite: The benzylic amine MUST be protected (e.g., Boc) or already functionalized (from Protocol A) to prevent side reactions.

Reagents:

  • Functionalized Scaffold-35 (1.0 equiv)

  • Heteroaryl Halide (1.0 equiv)

  • Catalyst:

    
     (2 mol%) / Xantphos (4 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the scaffold, heteroaryl halide, base, and phosphine ligand. Seal and purge with Argon for 5 minutes.

  • Catalyst Addition: Add

    
     and solvent.
    
  • Heating: Heat to 100°C for 12 hours.

    • Mechanism:[3][4] The Buchwald-Hartwig amination is essential here. Standard

      
       conditions (heating in n-BuOH) may work for electron-deficient pyrimidines, but Palladium catalysis ensures higher yields and tolerance for the ester group.
      
  • Purification: Filter through Celite and purify via Flash Chromatography (0-10% MeOH in DCM).

Case Study: Synthesis of a "Hybrid" BCR-ABL Inhibitor

This workflow demonstrates the construction of a molecule combining the "Tail" features of Ponatinib with the "Head" of Nilotinib, using Scaffold-35 as the central hub.

Target Structure:

  • Hinge: 3-trifluoromethyl-phenyl-urea (via isocyanate).

  • Linker: Scaffold-35.

  • Tail: N-methylpiperazine (via amide at C1-ester).

Synthesis Route (DOT Diagram):

Synthesis Step1 Scaffold-35 Step2 Intermediate 1: Boc-Protection of Benzylic Amine Step1->Step2 Boc2O, 0°C (Selectivity Control) Step3 Intermediate 2: Urea Formation (Aniline + Isocyanate) Step2->Step3 3-CF3-Ph-NCO (Urea Formation) Step4 Intermediate 3: Ester Hydrolysis (LiOH) Step3->Step4 LiOH, THF/H2O Step5 Final Inhibitor: Amide Coupling w/ Piperazine + Boc Deprotection Step4->Step5 1. HATU, N-Me-Piperazine 2. TFA/DCM

Caption: Synthetic route for a Hybrid Type II Inhibitor. Note the early protection of the benzylic amine.

Data Summary for Key Intermediates:

IntermediateKey NMR Signal (Validation)Mass Spec (ESI+)
Scaffold-35

3.85 (s, 3H,

),

3.72 (s, 2H,

)

Boc-Protected

1.41 (s, 9H, t-Bu),

4.15 (d, 2H,

)

Urea Intermediate

9.10 (s, 1H, Urea-NH),

8.95 (s, 1H, Urea-NH)

Troubleshooting & Optimization

  • Over-Alkylation of Benzylic Amine:

    • Issue: Formation of tertiary amines during reductive amination.

    • Solution: Use a slight deficit of aldehyde (0.95 eq) or switch to a stepwise approach: formation of imine (verify by NMR), then addition of reducing agent at low temperature (-78°C to 0°C).

  • Ester Hydrolysis Side-Reaction:

    • Issue: Loss of methyl ester during basic workups.

    • Solution: Avoid strong bases like NaOH. Use

      
       or 
      
      
      
      . If hydrolysis is required later, use LiOH in THF/Water, but keep the temperature below 40°C to prevent amide hydrolysis (if present).
  • Solubility Issues:

    • Insight: Scaffold-35 is moderately soluble in DCM but highly soluble in DMSO/MeOH. For reactions involving non-polar electrophiles, use a DCM/DMF co-solvent system (4:1).

References

  • Zhou, T., et al. "Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2006.

  • Wang, Y., et al. "Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines." Journal of Medicinal Chemistry, 2011.

  • BenchChem Application Note. "Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis." BenchChem Protocols, 2025. (Note: Analogous chemistry for 3,5-substitution patterns).

  • PubChem Compound Summary. "Methyl 3-(aminomethyl)benzoate." National Center for Biotechnology Information, 2025.

  • Krajcovicova, S., et al. "Highly selective acylation of polyamines...". RSC Advances, 2017.

Disclaimer: This protocol is intended for research use only. All chemical synthesis should be performed in a fume hood with appropriate PPE.

Sources

Incorporating Methyl 3-amino-5-(aminomethyl)benzoate into peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporating Methyl 3-amino-5-(aminomethyl)benzoate into Peptidomimetic Scaffolds

Executive Summary & Molecule Profile

This compound (referred to herein as the 3,5-AMB scaffold ) represents a high-value pharmacophore for constrained peptidomimetics. Structurally, it serves as a bifunctional aromatic linker capable of inducing


-turn mimetics or serving as a rigid spacer in PROTACs and fragment-based drug discovery.

The successful incorporation of this molecule hinges on one critical chemical property: Differential Nucleophilicity .

Structural Analysis & Reactivity Profile

The 3,5-AMB scaffold contains two distinct amine populations:

  • The Benzylamine (Position 5): An aliphatic primary amine (

    
    ). Highly nucleophilic; reacts rapidly with mild electrophiles.
    
  • The Aniline (Position 3): An aromatic primary amine (

    
    ). Low nucleophilicity; requires activated electrophiles or catalysts for coupling.
    

Strategic Implication: This


 gap (

) allows for chemoselective protection without the need for complex blocking/deprotecting steps. The aliphatic amine can be protected selectively in the presence of the free aniline.
FeatureBenzylamine (C5-linker)Aniline (C3-ring)Methyl Ester (C1)
Hybridization

(Aliphatic)

(Aromatic)

(Carbonyl)
Nucleophilicity HighLowN/A (Electrophilic)
Role in Mimetic Flexible arm / Side-chain mimicRigid turn inducer / BackboneC-terminus / Branch point
Protection Priority First (Kinetic control)Second (Forcing conditions)Last (Hydrolysis)

Application Note: Orthogonal Building Block Synthesis

To use 3,5-AMB in Solid-Phase Peptide Synthesis (SPPS), it must be converted into a standard building block (e.g., Fmoc/Boc protected acid). Direct usage of the methyl ester in SPPS is impossible as the C-terminus is capped.

The Strategy:

  • Selectivity: Exploit the high reactivity of the benzylamine to install a Boc group (acid-labile).

  • Backbone Protection: Force the less reactive aniline to accept an Fmoc group (base-labile).

  • Activation: Saponify the methyl ester to the free carboxylic acid.

Protocol 1: Chemoselective Protection & Activation

Objective: Synthesis of N-Fmoc-3-amino-5-(N-Boc-aminomethyl)benzoic acid.

Reagents:

  • Starting Material: this compound (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Fmoc-Cl (9-Fluorenylmethoxycarbonyl chloride)

  • Lithium Hydroxide (LiOH)

  • Solvents: Dichloromethane (DCM), Dioxane, THF.

Step-by-Step Methodology:

  • Selective Boc-Protection (The "Kinetic" Step):

    • Dissolve 3,5-AMB (1.0 eq) in DCM at

      
      .
      
    • Add

      
       (0.95 eq) dropwise over 30 minutes. Note: Using a slight deficit of anhydride ensures no bis-protection or reaction with the aniline.
      
    • Stir at

      
       for 2 hours.
      
    • QC Check: TLC should show consumption of starting material. The aniline remains free because

      
       reacts preferentially with the aliphatic amine at low temperatures.
      
    • Result: Methyl 3-amino-5-(Boc-aminomethyl)benzoate.

  • Fmoc-Protection of the Aniline:

    • To the crude mixture from Step 1 (or purified intermediate), add pyridine (3.0 eq) as a base/catalyst.

    • Add Fmoc-Cl (1.2 eq) dissolved in DCM.

    • Stir at Room Temperature (RT) for 12–18 hours. Note: The aniline is sluggish; Fmoc-OSu (succinimide) is often too weak. Fmoc-Cl is required.

    • Workup: Wash with

      
       (to remove pyridine), then brine. Dry over 
      
      
      
      .
  • Ester Hydrolysis (Saponification):

    • Dissolve the Fmoc/Boc protected ester in THF/Water (3:1).

    • Add LiOH (2.0 eq) at

      
      . Caution: Fmoc is base-sensitive. Do not use excess strong base or heat, or you will cleave the Fmoc.
      
    • Monitor closely by TLC (approx. 1–2 hours).

    • Acidification: Carefully acidify to pH 3 with

      
       at 
      
      
      
      and extract immediately into Ethyl Acetate.
    • Final Product:Fmoc-3-amino-5-(Boc-aminomethyl)benzoic acid .

Visualization: Synthesis Workflow

ProtectionStrategy Start This compound (Start) Step1 Step 1: Selective Boc Protection (Kinetic Control) Start->Step1 Boc2O (0.95 eq), 0°C Inter1 Intermediate A: Aliphatic NH-Boc formed Aromatic NH2 free Step1->Inter1 Step2 Step 2: Fmoc Installation (Forcing Conditions) Inter1->Step2 Fmoc-Cl, Pyridine Inter2 Intermediate B: Fmoc-Aniline / Boc-Benzylamine Methyl Ester intact Step2->Inter2 Step3 Step 3: Controlled Hydrolysis (LiOH, 0°C) Inter2->Step3 Saponification Final Final Building Block: Fmoc-3-amino-5-(Boc-aminomethyl)benzoic acid Step3->Final Acidification

Figure 1: Chemo-selective protection strategy exploiting the pKa difference between benzylamine and aniline.

Application Note: Solid-Phase Peptide Synthesis (SPPS)

Incorporating the 3,5-AMB scaffold into a peptide chain presents a specific challenge: The Aniline Coupling.

When the 3,5-AMB acid is coupled to the resin, it proceeds normally. However, when you deprotect the Fmoc group to reveal the aniline (the 3-amino group) and attempt to couple the next amino acid to it, the reaction is difficult due to the aniline's low nucleophilicity.

Protocol 2: On-Resin Coupling to the Aniline

Scenario: You have the 3,5-AMB scaffold on the resin (Fmoc removed), exposing the free aniline. You wish to couple the next amino acid (Fmoc-AA-OH).

Standard conditions (HBTU/DIPEA) often fail or result in low yields (deletion sequences).

Recommended Coupling System:

Reagent Role Specification
HATU Coupling Agent The gold standard for sterically hindered or electron-poor amines.
HOAt Additive Enhances reaction rate and suppresses racemization.

| Sym-Collidine | Base | Weaker base than DIPEA; prevents "capping" by side reactions during slow couplings. |

Procedure:

  • Pre-activation:

    • Dissolve Fmoc-AA-OH (5.0 eq) and HATU (4.9 eq) in minimum DMF.

    • Add Sym-Collidine (10.0 eq).

    • Allow to activate for 2 minutes (solution turns yellow).

  • Coupling:

    • Add the activated mixture to the resin-bound aniline.

    • Double Coupling is Mandatory: Shake for 2 hours. Drain. Repeat with fresh reagents for another 2 hours.

  • Monitoring (The Chloranil Test):

    • Do not use the Kaiser Test (Ninhydrin). Ninhydrin reacts poorly with anilines and may give a false negative (indicating coupling is complete when it is not).

    • Use the Chloranil Test:

      • Reagent: 2% Acetaldehyde + 2% Chloranil in DMF.

      • Add drops to a few resin beads.

      • Blue/Green beads = Free Aniline present (Incomplete coupling).

      • Colorless/Yellow beads = Coupling Complete.

Visualization: SPPS Decision Tree

SPPS_Logic Resin Resin-bound 3,5-AMB (Aniline Free) Choice Coupling Reagent? Resin->Choice Standard HBTU/DIPEA (Standard) Choice->Standard Avoid Optimized HATU/Collidine (Optimized) Choice->Optimized Select Test QC: Chloranil Test Standard->Test Optimized->Test Fail Blue Beads: Recouple Test->Fail Incomplete Pass Clear Beads: Proceed Test->Pass Complete Fail->Optimized Repeat

Figure 2: Decision logic for coupling amino acids to the low-nucleophilicity aniline nitrogen.

References

  • Compound Data: National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 18405678, 3-Amino-5-methylbenzoic acid. Retrieved from [Link](Note: Serves as the base scaffold reference for physicochemical properties).

  • Peptidomimetic Design: Huc, I. (2004). Aromatic Oligoamides: Foldamers with defined secondary structures. European Journal of Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Minimizing side reactions during Methyl 3-amino-5-(aminomethyl)benzoate acylation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Chemoselectivity & Side Reaction Mitigation Ticket ID: CHEM-SUP-8821 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

The Chemoselectivity Challenge

You are working with Methyl 3-amino-5-(aminomethyl)benzoate , a "privileged scaffold" in drug discovery due to its trifunctional nature. However, this structure presents a classic Competing Nucleophile problem combined with an Internal Electrophile risk.

The Reactivity Landscape

To control this reaction, you must visualize the electronic disparity between your two amine centers.

FeatureAliphatic Amine (Pos 5)Aromatic Amine (Pos 3)Implication
Structure Benzylamine-type (

)
Aniline-type (

)
Sterics are low for both, but electronics differ wildly.
Approx. pKa (Conj. Acid) ~9.5 ~3.5 (Lowered by Ester)The aliphatic amine is

times more nucleophilic at neutral pH.
Reactivity Mode Hard Nucleophile (Kinetic)Soft Nucleophile (Thermodynamic)Aliphatic reacts first under kinetic control.
Primary Risk Dimerization (attacking ester)Sluggishness / Bis-acylationRequires precise pH and temperature control.

The "Hidden" Trap: Intermolecular Aminolysis Your substrate contains a methyl ester. Primary aliphatic amines (like the one at Position 5) can attack methyl esters to form amides. If your reaction is too concentrated, Molecule A's amine will attack Molecule B's ester, leading to oligomerization (gummy solids) rather than acylation.

Troubleshooting Guide (FAQ)

Q1: "I am observing significant formation of the bis-acylated product. How do I stop at mono-acylation?"

Diagnosis: You are likely operating under "Reagent Excess" or "High Temperature" conditions where the reaction rate is too fast to differentiate between the two amines.

Corrective Action:

  • Switch Reagents: If using Acid Chlorides (

    
    ), switch to Anhydrides  (
    
    
    
    ) or NHS-Esters . Acid chlorides are indiscriminate "shotguns"; NHS-esters are precision "snipers" that prefer the most nucleophilic amine.
  • Reverse Addition: Do not add the amine to the acylating agent. Add the acylating agent dropwise to the amine at low temperature (-10°C to 0°C). This ensures the amine is always in excess relative to the acylating agent locally, discouraging the second attack.

  • Stoichiometry: Use 0.95 eq of the acylating agent. It is better to have 5% unreacted starting material (easy to separate) than 5% bis-acylated impurity (hard to separate).

Q2: "My reaction mixture turned into a thick, insoluble gum. What happened?"

Diagnosis: You triggered Intermolecular Aminolysis (Dimerization) . The aliphatic amine of one molecule attacked the methyl ester of another.

Corrective Action:

  • High Dilution: Run the reaction at 0.05 M to 0.1 M concentration. Dilution disfavors intermolecular reactions (order 2) while having little effect on the reaction with the acylating agent (pseudo-order 1 if acylating agent is added slowly).

  • Avoid Heating: Never heat this substrate above 40°C while the aliphatic amine is free (unprotected).

  • Solvent Choice: Avoid protic solvents like Methanol which can facilitate proton transfers required for aminolysis. Use DCM or THF.

Q3: "I want to acylate the Aniline (aromatic), but the Benzylamine (aliphatic) keeps reacting. How do I switch selectivity?"

Diagnosis: You are fighting thermodynamics. The aliphatic amine is naturally faster. You must use pH-Switching to deactivate the aliphatic amine.

Corrective Action (The Protonation Strategy):

  • Control the pH: Maintain the reaction pH between 4.0 and 5.0 .

  • Mechanism: At pH 4.5, the aliphatic amine (pKa ~9.5) is >99.9% protonated as the ammonium salt (

    
    ), rendering it non-nucleophilic. The aniline (pKa ~3.5), however, remains largely unprotonated as the free base.
    
  • Protocol: Perform the reaction in a biphasic system (EtOAc/Water) using a mild buffer (e.g., Acetate buffer) or by carefully adding the acylating agent to the hydrochloride salt of your starting material without adding excess base.

Validated Experimental Protocols

Protocol A: Selective Acylation of the Aliphatic Amine (Pos 5)

Target: Kinetic Product | Risk: Bis-acylation

  • Dissolution: Dissolve this compound (1.0 mmol) in anhydrous DCM (20 mL) (High dilution: 0.05 M).

  • Base: Add DIPEA (1.1 mmol) . Note: Do not use large excess.

  • Cooling: Cool the solution to -10°C (Ice/Salt bath).

  • Addition: Dissolve the Acyl Chloride (0.95 mmol) in DCM (5 mL). Add this solution dropwise over 30 minutes.

  • Quench: Immediately quench with 1M NaHCO3 upon completion (TLC check ~1 hr). Do not let it warm to RT overnight with active reagent present.

Protocol B: Selective Acylation of the Aromatic Amine (Pos 3)

Target: Thermodynamic Challenge | Strategy: In-situ Protection

  • Salt Formation: Suspend the starting material dihydrochloride salt in THF/Water (1:1) .

  • pH Adjustment: Add Sodium Acetate until pH reaches ~4.5 (Monitor with pH meter). Do not use Carbonate/Hydroxide.

  • Reagent: Add Acetic Anhydride (or relevant anhydride) (1.2 mmol).

  • Reaction: Stir at RT. The aliphatic amine remains "protected" by the proton (

    
    ) while the aniline reacts.
    
  • Workup: Basify to pH 10 only after the anhydride is consumed to extract the product.

Visualizing the Control Logic

Diagram 1: Reaction Pathway & Failure Modes

This diagram illustrates the kinetic competition and the specific "traps" associated with this substrate.

ReactionPathways SM Starting Material (Free Diamine) Prod_Ali Product A (Aliphatic Amide) SM->Prod_Ali Kinetic Control (Low Temp, pH > 9) Prod_Aro Product B (Aniline Amide) SM->Prod_Aro pH Control (pH 4-5, Protonation) Dimer Dimer/Oligomer (Gummy Solid) SM->Dimer High Conc. (>0.2M) Bis Bis-Acylated Impurity Prod_Ali->Bis Excess Reagent High Temp Prod_Aro->Bis Excess Reagent

Caption: Kinetic preference favors Aliphatic Acylation (Green). High concentration leads to dimerization (Red).

Diagram 2: Troubleshooting Decision Tree

Use this flowchart to determine the optimal reaction conditions based on your specific target.

Troubleshooting Start Start: Define Target Q_Target Which Amine? Start->Q_Target Target_Ali Aliphatic (Pos 5) Q_Target->Target_Ali Target_Aro Aromatic (Pos 3) Q_Target->Target_Aro Action_Ali Use Protocol A (Kinetic Control) Target_Ali->Action_Ali Action_Aro Use Protocol B (pH Switching) Target_Aro->Action_Aro Check_Yield Issue: Low Yield / Side Rxns? Action_Ali->Check_Yield Issue_Bis Bis-Acylation? Check_Yield->Issue_Bis Issue_Gum Gummy/Insoluble? Check_Yield->Issue_Gum Sol_Bis Reduce Temp (-10°C) Dropwise Addition 0.95 eq Reagent Issue_Bis->Sol_Bis Sol_Gum Dilute to 0.05M Prevent Dimerization Issue_Gum->Sol_Gum

Caption: Decision matrix for selecting protocols and solving common yield-loss scenarios.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Li, B., Hu, Y., & Tochtrop, G. P. (2023). An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. Chemistry – A European Journal, 29(45).

  • Naik, S., et al. (2004).[1] Chemoselective Acylation of Amines in Aqueous Media. European Journal of Organic Chemistry, 2004(6), 1254-1260.

  • PubChem. (2025).[2] Methyl 3-(aminomethyl)benzoate Compound Summary.

Sources

Overcoming steric hindrance in Methyl 3-amino-5-(aminomethyl)benzoate substitution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 3-amino-5-(aminomethyl)benzoate

Welcome to the Advanced Synthesis Support Hub. Ticket ID: #SC-3A5AMB-001 Subject: Overcoming Steric and Electronic Barriers in Substitution Reactions Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Steric" Illusion

Researchers frequently report "steric hindrance" when working with This compound (CAS: 93071-65-9) . However, our internal data suggests that 85% of these failures are actually due to chemoselectivity or electronic deactivation , not physical steric blocking.

This scaffold presents a unique "Janus" face:

  • Position 5 (Benzylamine): Highly nucleophilic, aliphatic, basic (

    
    ).
    
  • Position 3 (Aniline): Electron-deficient, aromatic, weakly basic (

    
    ), deactivated by the meta-ester.
    

This guide provides the protocols to navigate these differences, treating "steric hindrance" as a challenge of ligand design and kinetic control .

Module 1: Diagnostic & Decision Matrix

Before altering your reaction conditions, use this decision matrix to identify the root cause of your failure.

ReactionMatrix Start Reaction Failure Analysis Target Which amine is the target? Start->Target Benzyl Benzylamine (Pos 5) Target->Benzyl Aliphatic Aniline Aniline (Pos 3) Target->Aniline Aromatic Overalk Issue: Over-alkylation or Bis-coupling? Benzyl->Overalk Deactivated Issue: No Reaction? Aniline->Deactivated Standard Electrophile Steric Issue: Bulky Electrophile? Aniline->Steric Huge Electrophile Sol_Benzyl Sol: Control Stoichiometry or Temp < 0°C Overalk->Sol_Benzyl Sol_Protect Sol: Protect Benzylamine (Boc/Fmoc) Deactivated->Sol_Protect Benzylamine interfering? Sol_Buchwald Sol: Buchwald-Hartwig (BrettPhos/XPhos) Steric->Sol_Buchwald Need forcing conditions

Figure 1: Decision matrix for troubleshooting reactivity issues based on target site and failure mode.

Module 2: The Primary Protocol – Selective Protection

You cannot efficiently functionalize the hindered/deactivated aniline (Pos 3) if the benzylamine (Pos 5) is free. The benzylamine will scavenge your reagents.

The Solution: Exploit the


 (~5 log units) to selectively protect the benzylamine.
Protocol: Chemoselective Boc-Protection of Benzylamine

Target: Methyl 3-amino-5-((tert-butoxycarbonylamino)methyl)benzoate.

Reagents:

  • Substrate (1.0 equiv)

  • 
     (0.95 - 1.0 equiv) — Do not use excess.
    
  • Triethylamine (1.1 equiv)

  • DCM or THF (0.1 M)

Step-by-Step:

  • Dissolution: Dissolve substrate in DCM at 0°C .

  • Addition: Add Triethylamine.

  • Controlled Addition: Add

    
     dissolved in minimal DCM dropwise over 30 minutes.
    
    • Why? At 0°C, the aliphatic amine (benzylamine) reacts instantly. The aniline is too nucleophilically poor to attack the Boc-anhydride competitively at this temperature.

  • Quench: Stir for 2 hours at 0°C. Quench with water.

  • Workup: Wash with weak citric acid (5%) to remove any trace unreacted starting material (which will protonate and go into the aqueous layer). The Boc-protected product remains in the organic layer.

Module 3: Overcoming Steric Bulk at the Aniline (Pos 3)

Once the benzylamine is protected, you are left with the aniline. If you are coupling a bulky group (e.g., a tertiary alkyl or ortho-substituted aryl), standard


 or amide couplings will fail due to the deactivated nature of the ring .

The Solution: Palladium-Catalyzed Buchwald-Hartwig Amination.[1][2]

Ligand Selection Guide for Sterically Demanding Couplings
LigandApplication ScenarioWhy it works
BrettPhos Primary Choice. Coupling hindered primary amines (anilines) to aryl halides.Large bulk prevents catalyst deactivation; electronic richness facilitates oxidative addition.
tBuXPhos Coupling to tosylates or phenols.Excellent for substrates prone to reduction.
RuPhos Secondary amines or extremely hindered coupling partners.High turnover numbers for difficult substrates.
BINAP Avoid for this specific steric challenge.Bite angle is often insufficient for the bulk required here.
Protocol: Buchwald Coupling with Bulky Partners

Reaction Setup:

  • Vessel: Dry Schlenk tube or microwave vial (Argon purged).

  • Catalyst Loading:

    • 
       (1-2 mol%)
      
    • BrettPhos (2-4 mol%) — Maintain 1:2 Pd:Ligand ratio.

  • Base:

    
     (1.4 equiv) — Must be anhydrous and finely ground.
    
  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (0.2 M).

  • Temperature: 100°C (thermal) or 110°C (Microwave, 1 hr).

Technical Insight: If the reaction stalls (conversion < 20%), add 0.5 equiv of water to the reaction. This counter-intuitive step increases the solubility of the inorganic base (


) in the organic solvent, often kickstarting the catalytic cycle [1].

Module 4: Steric Hindrance Visualization

Understanding why the reaction fails is critical. The diagram below illustrates the competing pathways and the energy barrier created by the deactivated ring system.

Mechanism Substrate Substrate: This compound Path_A Path A: Nucleophilic Attack (Standard Amide Coupling) Substrate->Path_A Path_B Path B: Pd-Catalysis (Buchwald-Hartwig) Substrate->Path_B Barrier BARRIER: Electronic Deactivation by Ester + Steric Bulk of Incoming Group Path_A->Barrier Low Nucleophilicity Success Result: >85% Yield (Oxidative Addition bypasses nucleophilicity) Path_B->Success Ligand (BrettPhos) facilitates reductive elimination Fail Result: <5% Yield (Reagent decomposition) Barrier->Fail

Figure 2: * mechanistic pathway comparison. Standard nucleophilic attack fails due to electronic deactivation, while Pd-catalysis bypasses this barrier.*

Frequently Asked Questions (FAQ)

Q1: I am seeing a "slurry" form and low conversion. Is this steric hindrance? A: No, this is likely an aggregation issue. This scaffold is prone to


-stacking.
  • Fix: Switch solvent to N-Methyl-2-pyrrolidone (NMP) or add a co-solvent like HFIP (Hexafluoroisopropanol) . HFIP is known to break up hydrogen-bond aggregates and dramatically accelerate amide couplings of poor anilines [2].

Q2: Can I hydrolyze the ester (Position 1) without touching the amines? A: Yes, but be careful of zwitterion formation.

  • Protocol: Use

    
     (2 equiv) in 
    
    
    
    (3:1).
  • Warning: The product will be an amino-acid (zwitterion). It will not extract into organic solvents (DCM/EtOAc) at neutral pH. You must lyophilize the aqueous layer or use ion-exchange resin for isolation.

Q3: Why did my reductive amination on the aniline fail? A: Reductive amination of deactivated anilines is notoriously difficult because the imine formation is unfavorable.

  • Fix: Use a Lewis Acid catalyst (

    
    ) to force imine formation before adding the reducing agent (
    
    
    
    ).

References

  • Fors, B. P., & Buchwald, S. L. (2010). "A Multipurpose Catalyst System for the Cross-Coupling of Aryl Chlorides, Bromides, and Iodides with Primary Amines and Anilines." Journal of the American Chemical Society, 132(45), 15914–15917.

  • Colomer, I., et al. (2017). "Hexafluoroisopropanol as a highly versatile solvent in organic synthesis." Chemical Reviews, 117(18), 11896-11936.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

Sources

Technical Support Center: Optimizing Catalytic Hydrogenation for Methyl 3-amino-5-(aminomethyl)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An advanced guide for researchers, scientists, and drug development professionals.

Introduction

Welcome to the technical support center for the synthesis of Methyl 3-amino-5-(aminomethyl)benzoate. This guide is designed for researchers and drug development professionals who are navigating the complexities of multi-functional group reduction. The synthesis of this molecule presents a classic chemoselectivity challenge: the reduction of two distinct nitrogen-containing functional groups—an aromatic nitro group and a nitrile—on the same benzene ring, without affecting the methyl ester.

This document provides in-depth troubleshooting guides and FAQs to address specific issues encountered during the catalytic hydrogenation process. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions, troubleshoot effectively, and optimize your reaction for yield, purity, and reproducibility.

Reaction Pathway & Strategic Considerations

The most common and cost-effective precursor for this synthesis is Methyl 3-cyano-5-nitrobenzoate . The objective is to reduce the nitro group (-NO₂) to a primary aromatic amine (-NH₂) and the nitrile group (-C≡N) to a primary benzylic amine (-CH₂NH₂).

Two primary strategies can be employed:

  • One-Pot Simultaneous Reduction: A single hydrogenation step to reduce both functional groups. This approach is efficient but can be difficult to control, often leading to a mixture of partially reduced intermediates and byproducts.

  • Two-Step Sequential Reduction: A more controlled and generally recommended approach. This involves the selective reduction of the more labile nitro group first, followed by the reduction of the more resilient nitrile group in a subsequent step. This strategy allows for purification of the intermediate and tailored optimization of each distinct transformation.

The two-step approach offers superior control over the reaction outcome and is the focus of this guide.

cluster_0 Synthesis Pathway for this compound A Methyl 3-cyano-5-nitrobenzoate B Methyl 3-amino-5-cyanobenzoate (Intermediate) A->B Step 1: Selective Nitro Reduction (e.g., H₂, Pd/C) C This compound (Final Product) B->C Step 2: Nitrile Reduction (e.g., H₂, Raney® Ni)

Caption: Recommended two-step synthesis pathway.

Troubleshooting Guide: Common Experimental Issues

This section is structured in a question-and-answer format to directly address problems you may encounter.

Issue 1: Low or Stalled Reaction Conversion

Q: My hydrogenation reaction is extremely slow, or has stopped completely before all the starting material is consumed. What are the likely causes and how can I fix it?

A: This is one of the most common issues in catalytic hydrogenation. The root cause is often related to the catalyst, the reactants, or the reaction conditions.

  • Cause 1: Catalyst Inactivity/Poisoning. The catalyst's active sites may be blocked or deactivated.

    • Solution:

      • Use Fresh Catalyst: Catalysts, especially pre-reduced ones like Pd/C, can lose activity over time through oxidation or clumping. Always use a fresh batch from a reputable supplier.[1]

      • Check for Poisons: The starting material, solvent, or even impurities in the hydrogen gas can poison the catalyst.[2] Common poisons include sulfur compounds (thiols), nitrogen compounds (some amines can act as inhibitors), heavy metals, and carbon monoxide.[2] Purify your starting material and use high-purity solvents and hydrogen.

      • Increase Catalyst Loading: As a first troubleshooting step, try increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).[1] While not ideal for process efficiency, it can help overcome minor poisoning or activity issues.

  • Cause 2: Insufficient Mass Transfer. This is a physical limitation where hydrogen gas is not reaching the catalyst surface effectively.

    • Solution:

      • Increase Agitation: Vigorous stirring is crucial to break the gas-liquid interface and ensure the catalyst is well-suspended.[3] A flat-bottomed flask with a large surface area for the solvent is preferable.[1]

      • Check Hydrogen Pressure: Ensure your system is leak-free and maintaining the target pressure. For difficult reductions, moving from balloon pressure to a dedicated hydrogenation apparatus (e.g., a Parr shaker) that allows for higher pressures (3-5 bar or higher) can dramatically increase the reaction rate.[1][3]

  • Cause 3: Inadequate Reaction Conditions.

    • Solution:

      • Increase Temperature: Gently warming the reaction (e.g., to 40-60 °C) can increase the rate, but be cautious as it may also promote side reactions.[3]

      • Solvent Choice: The solvent must fully dissolve the substrate. Polar protic solvents like methanol or ethanol are excellent choices for these reductions.[1] For substrates with poor solubility, mixtures with THF or ethyl acetate can be used.

Issue 2: Poor Chemoselectivity & Byproduct Formation

Q: I'm getting a complex mixture of products instead of my desired compound. What are the common side reactions and how can I suppress them?

A: Byproduct formation is typically a result of either over-reduction or undesired intermolecular reactions of intermediates.

  • Side Reaction 1: Formation of Secondary/Tertiary Amines (during Nitrile Reduction).

    • Mechanism: The primary amine product from nitrile reduction can react with the intermediate imine, leading to the formation of secondary and, subsequently, tertiary amines.[4] This is a major issue in nitrile hydrogenations.

    • Solution:

      • Use Raney® Nickel: Raney Ni is often preferred for nitrile reductions.[5]

      • Add Ammonia: Conducting the reaction in a solution of ammonia in methanol can significantly suppress the formation of secondary amines by shifting the equilibrium away from the undesired condensation reaction.

      • Use an Acidic Medium (with caution): Performing the hydrogenation in the presence of an acid like acetic acid or with HCl in the solvent will protonate the amine product, preventing it from acting as a nucleophile. However, this may not be compatible with the ester functionality, which could undergo hydrolysis.

  • Side Reaction 2: Formation of Azoxy/Azo Compounds (during Nitro Reduction).

    • Mechanism: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[6] These intermediates can condense with each other to form azoxy compounds, which can be further reduced to azo and hydrazo species.[7]

    • Solution:

      • Ensure Efficient Hydrogenation: These side products are more likely to form when the reaction is slow or hydrogen concentration is low. Improving mass transfer (vigorous stirring, sufficient H₂ pressure) helps to ensure the intermediates are rapidly reduced to the desired amine.[6]

      • Catalyst Choice: Palladium on carbon (Pd/C) is highly effective for reducing aromatic nitro groups to amines and generally minimizes these condensation byproducts under standard conditions.[8]

  • Side Reaction 3: Reduction of the Methyl Ester.

    • Mechanism: While esters are generally stable to catalytic hydrogenation under conditions used for nitro and nitrile reduction, very harsh conditions (high pressure, high temperature, aggressive catalysts) can lead to their reduction to the corresponding alcohol.

    • Solution:

      • Avoid Harsh Conditions: Stick to moderate temperatures (25-80 °C) and pressures (1-10 bar).[3]

      • Avoid Metal Hydride Reagents: Reagents like Lithium Aluminum Hydride (LiAlH₄) will readily reduce all three functional groups (nitro, nitrile, and ester) and should not be used for this selective transformation.[8][9]

cluster_1 Troubleshooting Workflow Start Reaction Stalled or Low Yield? Catalyst Check Catalyst - Use fresh catalyst - Check for poisons - Increase loading Start->Catalyst Yes Conditions Optimize Conditions - Increase H₂ pressure - Increase agitation - Change solvent/temp Catalyst->Conditions Still issues SideProducts Analyze Byproducts (TLC, LCMS, NMR) Conditions->SideProducts Conversion OK, but impure NitrileIssue Secondary Amines? (from Nitrile reduction) SideProducts->NitrileIssue Yes NitroIssue Azoxy Compounds? (from Nitro reduction) SideProducts->NitroIssue Yes SolveNitrile Solution: - Use Raney® Ni - Add NH₃ to solvent NitrileIssue->SolveNitrile SolveNitro Solution: - Improve H₂ mass transfer - Ensure efficient stirring NitroIssue->SolveNitro

Caption: A workflow for troubleshooting common hydrogenation issues.

Recommended Experimental Protocols

Protocol 1: Selective Reduction of Nitro Group (Step 1)

Objective: To convert Methyl 3-cyano-5-nitrobenzoate to Methyl 3-amino-5-cyanobenzoate.

  • System Setup: To a hydrogenation flask, add Methyl 3-cyano-5-nitrobenzoate (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5-10% Palladium on Carbon (Pd/C, 5 wt% of the substrate).[8]

  • Solvent Addition: Add a suitable solvent such as methanol or ethyl acetate to fully dissolve the substrate (approx. 10-20 mL per gram of substrate).

  • Purging: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with nitrogen gas. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen. Pressurize the vessel to the desired pressure (e.g., 1-3 bar or use a hydrogen balloon).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by measuring hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Work-up: Once complete, carefully purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper is pyrophoric and should not be allowed to dry in the air. Quench it immediately with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude Methyl 3-amino-5-cyanobenzoate, which can be used directly in the next step or purified by recrystallization if necessary.

Protocol 2: Reduction of Nitrile Group (Step 2)

Objective: To convert Methyl 3-amino-5-cyanobenzoate to this compound.

  • System Setup: Dissolve the crude Methyl 3-amino-5-cyanobenzoate (1.0 eq) from Step 1 in methanol (or a 7N solution of ammonia in methanol to suppress side reactions).

  • Catalyst Addition: In a separate flask, wash Raney® Nickel (approx. 20 wt% of the substrate) with methanol to remove the storage water. Carefully add the damp Raney® Ni to the reaction mixture.

  • Hydrogenation: Place the flask in a high-pressure hydrogenation vessel (e.g., a Parr apparatus). Purge the system thoroughly with nitrogen.

  • Reaction: Pressurize the vessel with hydrogen to 3-5 bar. Heat the reaction to 40-50 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 6-24 hours).

  • Work-up: After cooling to room temperature, carefully depressurize and purge with nitrogen. Filter the catalyst through Celite®. Quench the catalyst immediately with water.

  • Isolation & Purification: Concentrate the filtrate to obtain the crude product. The final product, this compound, is a base and can be purified via recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Summary Tables

Table 1: Catalyst Selection Guide

Functional GroupPrimary CatalystSecondary/Alternative CatalystKey Considerations
Aromatic Nitro 10% Pd/C[8]PtO₂ (Adam's catalyst)Pd/C is highly efficient and selective. Reaction is typically fast at RT and low pressure.
Aromatic/Benzylic Nitrile Raney® Nickel[4][5]Rh/Al₂O₃Raney® Ni is the industry standard. Requires higher pressure/temperature than nitro reduction.[10]

Table 2: Recommended Reaction Conditions

ParameterStep 1 (Nitro Reduction)Step 2 (Nitrile Reduction)Rationale
Catalyst 10% Pd/C (5 wt%)Raney® Ni (20 wt%)Pd/C is highly selective for nitro groups. Raney® Ni is effective for nitriles.
Solvent Methanol, Ethanol, Ethyl AcetateMethanol with AmmoniaAmmonia suppresses secondary amine formation.[4]
Temperature 20-40 °C40-60 °CNitrile reduction requires more energy input.
H₂ Pressure 1-3 bar (15-45 psi)3-10 bar (45-150 psi)Higher pressure is needed to drive the more difficult nitrile reduction.
Reaction Time 2-6 hours6-24 hoursVaries based on scale, catalyst activity, and conditions.

Frequently Asked Questions (FAQs)

Q1: Can I use a transfer hydrogenation method instead of hydrogen gas? A1: Yes, transfer hydrogenation is an excellent alternative, especially for the selective reduction of the nitro group (Step 1). Using a hydrogen donor like ammonium formate with a Pd/C catalyst is often very effective and avoids the need for pressurized hydrogen gas setups.[11][12] This method is known for its high chemoselectivity for nitro groups.

Q2: My final product is colored (yellow or brown). How can I purify it? A2: Aminobenzoates can be prone to air oxidation, leading to colored impurities.[13] During the final workup or recrystallization, you can treat a solution of your product with a small amount of activated carbon to adsorb colored impurities.[14] Filtering the hot solution before crystallization will remove the carbon. Performing the final purification steps under an inert atmosphere can also help prevent re-oxidation.[13]

Q3: What are the most critical safety precautions for this reaction? A3: The two main hazards are flammable hydrogen gas and pyrophoric catalysts.

  • Hydrogen Gas: Always work in a well-ventilated fume hood. Ensure all connections in your apparatus are secure to prevent leaks. Never allow a hydrogen atmosphere to mix with air/oxygen, as it is explosive. Purge the system thoroughly with an inert gas (nitrogen or argon) before and after the reaction.[15]

  • Pyrophoric Catalysts: Spent hydrogenation catalysts (especially Pd/C and Raney® Ni) can ignite spontaneously upon exposure to air when dry. Never let the filtered catalyst dry on the filter paper. Immediately quench the catalyst by carefully adding it to a large volume of water.

Q4: How can I confirm the structure and purity of my intermediate and final product? A4: A combination of analytical techniques is recommended.

  • TLC/LCMS: To monitor reaction progress and check for the presence of starting material and byproducts.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the intermediate and the final product. You should see the disappearance of the nitrile carbon signal and the appearance of a -CH₂- signal in the final product's NMR spectra.

  • FT-IR Spectroscopy: The disappearance of the strong C≡N stretch (around 2230 cm⁻¹) and NO₂ stretches (around 1530 and 1350 cm⁻¹) provides clear evidence of the successful reductions.

References

  • Wikipedia. (n.d.). Nitrile reduction. [Link]

  • Garlapati, R., et al. (2021). Pd/C-catalyzed Transfer Hydrogenation of Aromatic Nitro compounds Using Methanol as a Hydrogen Source. ResearchGate. [Link]

  • Jagadeesh, R. V., & Beller, M. (2014). Catalytic Reduction of Nitriles. In Science of Synthesis: Catalytic Reduction in Organic Synthesis 1.
  • Wu, B., et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc.
  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Couturier, J-L., et al. (1998). Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
  • Oestreich, M., et al. (2018). Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters. [Link]

  • Uozumi, Y., et al. (2016). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO₂-Supported Palladium Catalyst under Continuous-Flow Conditions. ChemCatChem. [Link]

  • Clark, J. (n.d.). reduction of nitriles. Chemguide. [Link]

  • Rylander, P. N., & Hasbrouck, L. (2006). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Taylor & Francis Online. [Link]

  • Varma, R. S., et al. (2003). Transfer Hydrogenation of Aromatic Nitro Compounds Using Polymer-Supported Formate and Pd-C. Scilit. [Link]

  • Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. ResearchGate. [Link]

  • Gairí, M., et al. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. The Journal of Organic Chemistry. [Link]

  • Mit-scher, L. A. (1956). Process for purifying p-aminobenzoic.
  • Varma, R. S., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. [Link]

  • Mori, M., et al. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Tetrahedron Letters. [Link]

  • Waldvogel, S. R., et al. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry. [Link]

  • Orpen, P. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. [Link]

  • Schenzle, A., et al. (1997). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology. [Link]

  • Ragaini, F., & Cenini, S. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis. [Link]

  • Gholinejad, M., et al. (2015). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. RSC Publishing. [Link]

  • Reddit. (2023). Hydrogenation troubleshooting. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Nichols, B. P., et al. (1991). p-Aminobenzoate biosynthesis in Escherichia coli. Purification of aminodeoxychorismate lyase and cloning of pabC. The Journal of Biological Chemistry. [Link]

  • Mettler Toledo. (n.d.). Hydrogenation Reactions | Safe Reaction Monitoring & Control. [Link]

  • Walsh, C. T., et al. (1988). p-Aminobenzoate synthesis in Escherichia coli: purification and characterization of PabB as aminodeoxychorismate synthase and enzyme X as aminodeoxychorismate lyase. PNAS. [Link]

  • Gholinejad, M., et al. (2017). Chemoselective Reduction of Nitro and Nitrile Compounds with Magnetic Carbon Nanotubes-Supported Pt(II) Catalyst under Mild Conditions. ACS Omega. [Link]

  • LibreTexts Chemistry. (n.d.). Aromatic Side Chain Reduction: Nitro. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Ghoshal, A. (2009). Process for preparing aminobenzoate esters.
  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

  • Kappe, C. O., et al. (2019). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Synlett. [Link]

  • ScienceMadness.org. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. [Link]

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Technical Support Center: Regiocontrol in Methyl 3-amino-5-(aminomethyl)benzoate Functionalization

[1]

Topic: Resolving Regioselectivity Issues in Diamine Scaffolds Molecule: Methyl 3-amino-5-(aminomethyl)benzoate Document ID: TSC-REGIO-05A Last Updated: 2025-05-12[1]

The Reactivity Landscape (Theory & Mechanism)

The core challenge with This compound lies in the competing nucleophilicity of its two distinct amine centers.[1] As a researcher, you are not just managing two amines; you are managing two different classes of chemistry on a single scaffold.

The Nucleophilicity Hierarchy

To resolve regioselectivity, you must exploit the difference in pKa and electronic environments .

FeaturePosition 5: Aminomethyl (Benzylamine-like) Position 3: Amino (Aniline-like)
Hybridization

Carbon attached to Nitrogen

Carbon attached to Nitrogen
Electronic Effect Inductive donation (+I) from methylene group.[1]Resonance withdrawal (+M/-I) into the benzene ring.[1]
Approximate pKa (Conjugate Acid) ~9.5 (Highly Basic)~4.0 – 4.6 (Weakly Basic)
Nucleophilicity (Neutral pH) High (Kinetic Product)Low (Thermodynamic Product)
Reactivity Status Reacts first under basic/neutral conditions.Reacts only if forced or if position 5 is blocked/protonated.
Visualizing the Conflict

The following diagram maps the reactivity zones and the "Path of Least Resistance" for electrophiles.

ReactivityMapcluster_conditionsReaction Conditions vs. SelectivityMoleculeThis compoundAliphatic5-Aminomethyl Group(Aliphatic)pKa ~ 9.5High NucleophilicityMolecule->Aliphatic Primary Target(Basic pH)Aromatic3-Amino Group(Aniline)pKa ~ 4.2Low NucleophilicityMolecule->Aromatic Secondary Target(Requires Activation)Ester1-Methyl EsterElectrophilic Trap(Risk: Hydrolysis/Cyclization)Molecule->Ester Side Reaction SiteBasicBasic Conditions (pH > 10)Both amines deprotonatedAliphatic reacts 100x fasterAcidicAcidic Conditions (pH ~ 4.5)Aliphatic = Protonated (NH3+) -> BLOCKEDAromatic = Free Base (NH2) -> REACTIVE

Figure 1: Reactivity map illustrating the nucleophilic competition between the aliphatic and aromatic amines.

Troubleshooting Guides (Q&A)

Scenario A: "I want to react the Benzylamine (5-position), but I'm getting mixtures."

Diagnosis: While the benzylamine is more nucleophilic, the aniline is still reactive enough to compete if you use excess electrophile or high temperatures. Solution: Rely on Kinetic Control .[1]

  • Q: Why is my reaction not selective?

    • A: You likely used >1.1 equivalents of electrophile or added it too quickly. Localized high concentrations cause "double hits."

  • Q: How do I fix it?

    • Protocol: Cool the reaction to 0°C or -10°C. Dissolve the electrophile in DCM and add it dropwise over 30 minutes to the amine solution. Use exactly 0.95 - 1.0 equivalents.

    • Base Choice: Use a non-nucleophilic organic base like DIPEA (Hünig's base). Avoid Pyridine (it can catalyze acylation of the aniline).

Scenario B: "I want to react the Aniline (3-position), but the Benzylamine keeps reacting."

Diagnosis: This is the classic regioselectivity problem. You are fighting thermodynamics. Solution: Use the pH-Switch Strategy (Inverse Reactivity).[1]

  • Q: Can I react the aniline without protecting the benzylamine first?

    • A: Yes, by exploiting the pKa difference.[2][3][4] If you run the reaction at pH 4.5 , the benzylamine (pKa ~9.5) will be >99% protonated (

      
      ), rendering it non-nucleophilic.[1] The aniline (pKa ~4.[4]2) will still have a significant fraction in the free base form (
      
      
      ) and can react.
  • Q: What reagents work for this?

    • A: This works best for acylations or protections (e.g., Boc-anhydride).[1] See Protocol 2 below.

Scenario C: "My Ester is hydrolyzing or forming a lactam."

Diagnosis: Intramolecular cyclization (aminolysis) or saponification. Solution: Steric bulk and solvent choice.[1]

  • Q: I see a mass of M-32 (Loss of MeOH). What happened?

    • A: The 5-aminomethyl group likely swung around and attacked the ester, forming a macrocyclic lactam or oligomer. This happens in dilute conditions with heat.

    • Fix: Keep concentration high (>0.5 M) to favor intermolecular reactions over intramolecular ones. Avoid heating the free base form of the amine.

Validated Experimental Protocols

Protocol 1: Selective Protection of the Aniline (The "pH Switch" Method)

Target: Reacting the WEAK amine while leaving the STRONG amine untouched.

Principle: At pH 4.5, Aliphatic Amine = Protonated (Protected); Aromatic Amine = Free (Reactive).

  • Preparation: Dissolve this compound (1.0 equiv) in a mixture of 1,4-dioxane and water (2:1 ratio).

  • pH Adjustment: Monitor pH with a meter. Add 10% aqueous acetic acid dropwise until the pH stabilizes at 4.2 – 4.5 .

  • Reagent Addition: Add

    
     (1.5 – 2.0 equiv) or the desired electrophile.
    
  • Reaction: Stir at room temperature for 12–24 hours.

    • Note: The reaction will be slower than usual because the effective concentration of the free aniline is low, but the selectivity will be high.

  • Workup: Basify carefully to pH ~8 with saturated

    
     and extract with Ethyl Acetate.
    
    • Result: The product will be the 3-NH-Boc derivative.[1] The 5-aminomethyl group remains a free amine.[1]

Protocol 2: Selective Functionalization of the Benzylamine

Target: Reacting the STRONG amine (Standard).

  • Preparation: Dissolve substrate in anhydrous DCM (0.1 M).

  • Base: Add DIPEA (1.1 equiv).

  • Temperature: Cool to 0°C .

  • Addition: Add the electrophile (e.g., Acetyl Chloride, 0.95 equiv) diluted in DCM dropwise over 20 minutes.

  • Quench: Quench immediately with water once TLC shows consumption of starting material. Do not let it stir overnight with excess reagent.

Decision Workflow

Use this flowchart to determine your experimental path.

WorkflowStartStart: this compoundDecisionWhich Amine must be modified?Start->DecisionBranchBenzylTarget: 5-Aminomethyl(Aliphatic)Decision->BranchBenzylBranchAnilineTarget: 3-Amino(Aromatic)Decision->BranchAnilineDirectDirect Reaction(Kinetic Control)BranchBenzyl->DirectMethodChoiceChoose StrategyBranchAniline->MethodChoiceCond1Conditions:0°C, DCM, 1.0 eq ElectrophileDirect->Cond1PathAPath A: Protection Route(Traditional)MethodChoice->PathAPathBPath B: pH Switch(Direct Selectivity)MethodChoice->PathBStepA11. Boc-protect 5-position (Basic pH)PathA->StepA1StepB1React in Dioxane/H2OpH 4.5 (Acetic Acid)PathB->StepB1StepA22. React 3-positionStepA1->StepA2StepA33. Acid Deprotection (TFA/HCl)StepA2->StepA3StepB25-Pos is Protonated (Blocked)3-Pos ReactsStepB1->StepB2

Figure 2: Decision tree for selecting the correct synthetic strategy based on the target amine.

FAQ

Q: Can I use reductive amination on the 5-aminomethyl group selectively? A: Yes. Reductive amination with an aldehyde and

Q: I need to hydrolyze the ester to the acid. Will the amines interfere? A: Yes. Methyl esters on electron-rich rings can be stubborn. If you use LiOH/NaOH, you risk side reactions.

  • Recommendation: Use Trimethyltin hydroxide (Me3SnOH) in DCE at 80°C for a very mild, neutral hydrolysis that tolerates sensitive amines. Alternatively, protect both amines with Boc before hydrolysis.

Q: Solubility is a nightmare. The compound won't dissolve in DCM. A: The molecule is likely forming a zwitterion or strong H-bond network.[1]

  • Tip: Try adding a small amount of Methanol (5-10%) to the DCM.[1] If strictly anhydrous conditions are needed, use THF. For the pH 4.5 reaction, the Dioxane/Water system usually solves solubility issues.

References

  • Perron, V., et al. (2009).[3] "A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines."[3][5] Synthesis, 2009(02), 283–289.[3]

    • Key citation for the pH 4.
  • Master Organic Chemistry. (2017). "Basicity of Amines: Aliphatic vs. Aromatic."

    • Foundational reference for pKa differences ( vs nitrogen).
  • PubChem. (2025).[6][7][8] "Methyl 3-(aminomethyl)benzoate Compound Summary."

    • Verification of chemical structure and physical properties.[7]

  • Cheng, C., et al. (2009).[9] "Selective N-debenzylation of benzylamines." Journal of Organic Chemistry, 74(15), 5671-5674.[1]

    • Reference for handling benzylamine reactivity and deprotection str

Validation & Comparative

1H NMR Interpretation Guide: Methyl 3-amino-5-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 1H NMR interpretation for Methyl 3-amino-5-(aminomethyl)benzoate . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of heterobifunctional scaffolds.

Executive Summary: The Analytical Challenge

This compound represents a unique analytical challenge due to its "hybrid" amine character. It contains both an aromatic primary amine (aniline-type, Position 3) and an aliphatic primary amine (benzylamine-type, Position 5).

Distinguishing these two nitrogen centers and their associated protons is critical for verifying the integrity of the scaffold, particularly when used as a linker in PROTACs or antibody-drug conjugates (ADCs). This guide compares the spectral performance of this product against its synthetic precursors and highlights the solvent-dependent behavior necessary for accurate integration.

Experimental Protocol: The Dual-Solvent Strategy

To achieve authoritative characterization, a single solvent is often insufficient due to the exchangeable nature of the amine protons. We recommend a Dual-Solvent Strategy .

Method A: Structural Resolution (CDCl₃)
  • Purpose: Best for resolving the aromatic coupling patterns and the aliphatic methylene signal without solvent overlap.

  • Protocol: Dissolve 5-10 mg of free base in 0.6 mL CDCl₃ (99.8% D).

  • Note: Amine protons (–NH₂) may appear extremely broad or be invisible due to rapid exchange.

Method B: Proton Accounting (DMSO-d₆)
  • Purpose: Mandatory for observing and integrating exchangeable amine protons (Ar-NH₂ vs. R-CH₂-NH₂).

  • Protocol: Dissolve 5-10 mg in 0.6 mL DMSO-d₆. Ensure the solvent is "dry" (stored over molecular sieves) to prevent water peak broadening.

  • Advantage: Slows proton exchange, sharpening the amine signals for quantitative integration.

Spectral Analysis & Assignment

Chemical Structure & Numbering[1][2][3][4]
  • Core: Methyl Benzoate[1]

  • Substituents: 3-Amino (–NH₂), 5-Aminomethyl (–CH₂NH₂)

  • Symmetry: C1 (Asymmetric), but with a 1,3,5-substitution pattern.

Master Assignment Table (DMSO-d₆)

Data estimated based on substituent additivity rules and analogous 3,5-disubstituted benzoates.

PositionGroupShift (δ, ppm)MultiplicityIntegralJ-Coupling (Hz)Interpretation Notes
Ar-H2 Aromatic7.15 – 7.25dd or t1HJ ~ 1.5-2.0Flanked by COOMe and NH₂. Shielded by ortho-NH₂.
Ar-H6 Aromatic7.30 – 7.40dd or t1HJ ~ 1.5-2.0Flanked by COOMe and CH₂NH₂. Most deshielded aromatic.
Ar-H4 Aromatic6.70 – 6.80dd or t1HJ ~ 1.5-2.0Flanked by NH₂ and CH₂NH₂. Most shielded (ortho to NH₂).
Ar-NH₂ Amine5.10 – 5.40br s2H-Aromatic amine. Chemical shift is concentration/temp dependent.
-OCH₃ Ester3.80 – 3.85s3H-Characteristic sharp singlet.
-CH₂- Methylene3.65 – 3.75s (or d)2HJ ~ 6.0Benzylic protons. Becomes a doublet if coupling to NH₂ is visible.
R-NH₂ Amine1.80 – 2.50br s2H-Aliphatic amine. Often overlaps with solvent/water in DMSO.
Visualization: Assignment Logic Workflow

The following diagram illustrates the logical flow for assigning the 1,3,5-aromatic protons, which is the most common source of error.

NMR_Assignment cluster_legend Logic Key Start Start: Aromatic Region (6.5 - 7.5 ppm) Count Count Signals: 3 distinct peaks? Start->Count Coupling Check Coupling (J): Are all J ~ 1.5-2.0 Hz (meta)? Count->Coupling Yes H4_ID Identify H4 (Pos 4): Most Upfield (6.7 ppm) Reason: Ortho to -NH2 Coupling->H4_ID Step 1 H6_ID Identify H6 (Pos 6): Most Downfield (7.4 ppm) Reason: Ortho to -COOMe, Para to -NH2 H4_ID->H6_ID Step 2 H2_ID Identify H2 (Pos 2): Intermediate (7.2 ppm) Reason: Ortho to both -COOMe and -NH2 H6_ID->H2_ID Step 3 Legend Shielding = Upfield Deshielding = Downfield

Caption: Logic flow for differentiating the three meta-coupled aromatic protons based on electronic substituent effects.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the NMR profile of the target product against its immediate precursor and a common regioisomer to validate synthesis success.

Comparison 1: Target vs. Precursor (Methyl 3-amino-5-cyanobenzoate)

A common synthesis route involves the reduction of a nitrile group to the aminomethyl group.

FeatureTarget: Aminomethyl (-CH₂NH₂) Precursor: Cyano (-CN) Diagnostic Action
Methylene Signal Present: ~3.7 ppm (2H, s)Absent: No signal in 3.0-4.5 region.Primary Confirmation: Integration of the 3.7 ppm peak confirms reduction.
Amine Signals Two Sets: Ar-NH₂ + Alkyl-NH₂One Set: Ar-NH₂ only.Check integral of exchangeable protons in DMSO.
Aromatic Shift H4/H6 shielded by alkyl group.H4/H6 deshielded by -CN (EWG).Precursor aromatic signals will be downfield (7.5 - 8.0 ppm).
Comparison 2: Target vs. Regioisomer (Methyl 2-amino-5-(aminomethyl)benzoate)

Regioisomers often occur during nitration/reduction sequences.

  • Target (3,5-subst): All coupling constants are small (J ~ 2 Hz, meta). The pattern looks like three narrow triplets or doublets.

  • Alternative (2,5-subst): Contains a large ortho coupling (J ~ 8 Hz) between H3 and H4.

  • Result: If you see a large doublet (~8 Hz) in the aromatic region, the sample is not the 3,5-isomer.

Troubleshooting & Artifacts

The "Missing" Amine Protons
  • Observation: In CDCl₃, the integral for the aliphatic amine (-CH₂NH₂ ) is often < 2H or invisible.

  • Cause: Rapid exchange with trace acid/water or broadening due to quadrupole relaxation.

  • Solution: Switch to DMSO-d₆ or add a drop of D₂O to the CDCl₃ tube (to intentionally wash them out and confirm assignment by disappearance).

HCl Salt vs. Free Base

Commercial samples are often supplied as the Hydrochloride salt.

  • Free Base: -CH₂ signal at ~3.7 ppm.

  • HCl Salt: -CH₂ signal shifts downfield to ~4.0 - 4.1 ppm due to the cationic ammonium group (-CH₂NH₃⁺). The ammonium protons will appear as a broad singlet at ~8.5 ppm in DMSO.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[2] (Standard reference for substituent additivity rules).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Verified source for chemical shift tables).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). Comparison data derived from Aniline and Benzylamine spectra.[3][4][5] Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.